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  • Product: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol
  • CAS: 72120-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Biological Role of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol in Lipid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Triacylglycerols (TAGs) are not merely homogenous units of energy storage but a diverse class of molecules whose specific fatty acid compo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are not merely homogenous units of energy storage but a diverse class of molecules whose specific fatty acid composition and stereospecific positioning dictate their metabolic fate and biological function. This guide provides a detailed examination of a specific mixed-acid TAG, 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. This molecule, comprising two oleic acid moieties at the sn-1 and sn-2 positions and an essential linoleic acid at the sn-3 position, serves as a critical node in lipid metabolism. We will explore its synthesis via the Kennedy pathway, its mobilization through enzymatic lipolysis, and the subsequent signaling and metabolic roles of its constituent fatty acids and diacylglycerol intermediates. Furthermore, this guide presents established methodologies for the extraction, separation, and quantification of this specific TAG species, providing a technical framework for its investigation in physiological and pathological contexts.

Introduction: Beyond a Simple Lipid Droplet

Triacylglycerols are the primary form of energy storage in most eukaryotes, sequestering fatty acids in a neutral, water-insoluble form within lipid droplets.[1][2] While often viewed collectively, the biological activity of a TAG is profoundly influenced by the types of fatty acids esterified to the glycerol backbone and their specific location (sn-1, sn-2, or sn-3).[3][4] This stereospecificity governs interactions with lipases, dictates the physical properties of lipid bilayers, and determines the nature of signaling molecules released upon hydrolysis.

1,2-Dioleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol where the acyl groups at the sn-1 and sn-2 positions are oleoyl ((Z)-octadec-9-enoyl) and the group at the sn-3 position is linoleoyl ((9Z,12Z)-octadeca-9,12-dienoyl).[5] This structure is significant for several reasons:

  • Oleic Acid (18:1, n-9): A monounsaturated omega-9 fatty acid, highly abundant in many natural fats and oils, known for its role in energy metabolism.[3]

  • Linoleic Acid (18:2, n-6): A polyunsaturated omega-6 fatty acid that is essential in humans, meaning it cannot be synthesized de novo and must be obtained from the diet.[6] It is a precursor for arachidonic acid and a wide range of signaling molecules (eicosanoids).[2]

The specific arrangement of these fatty acids on the glycerol backbone implies a defined metabolic pathway for its synthesis and degradation, yielding specific intermediates with distinct biological activities.

Metabolic Pathways: Synthesis and Catabolism

The lifecycle of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol is governed by the coordinated action of acyltransferases for its synthesis and lipases for its breakdown.

Synthesis via the Kennedy Pathway

The primary route for TAG synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone.[7]

The synthesis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol proceeds as follows:

  • Glycerol-3-Phosphate Acyltransferase (GPAT) esterifies an oleoyl-CoA to the sn-1 position of G3P, forming 1-oleoyl-lysophosphatidic acid.

  • Acyl-CoA:Lysophosphatidic Acid Acyltransferase (LPAAT) adds a second oleoyl-CoA to the sn-2 position, yielding 1,2-dioleoyl-phosphatidic acid (PA).

  • Phosphatidic Acid Phosphatase (PAP) removes the phosphate group from PA to produce 1,2-dioleoyl-sn-glycerol (DAG), a critical signaling molecule in its own right.[7]

  • Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) completes the synthesis by esterifying a linoleoyl-CoA to the free sn-3 position, forming the final TAG molecule.

The specificity of the acyltransferases, particularly DGAT, for different fatty acyl-CoA substrates is a key determinant of the final TAG composition.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA 1-Oleoyl-lysophosphatidic Acid G3P->LPA Oleoyl-CoA (GPAT) PA 1,2-Dioleoyl-phosphatidic Acid LPA->PA Oleoyl-CoA (LPAAT) DAG 1,2-Dioleoyl-sn-glycerol PA->DAG Pi (PAP) TAG 1,2-Dioleoyl-3-linoleoyl-sn-glycerol DAG->TAG Linoleoyl-CoA (DGAT) i1 i1->LPA i1->PA i2 i3 i3->TAG sub1 Oleoyl-CoA sub2 Linoleoyl-CoA

Caption: Synthesis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol via the Kennedy Pathway.

Lipolysis: Releasing Bioactive Components

The breakdown of stored TAGs, or lipolysis, is a hormonally regulated process catalyzed by a cascade of lipases. This process not only liberates fatty acids for energy production but also releases signaling precursors.[8]

  • Adipose Triglyceride Lipase (ATGL) typically initiates lipolysis by hydrolyzing an ester bond at the sn-1 or sn-3 position. In the case of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol, this would release either oleic acid or linoleic acid.

  • Hormone-Sensitive Lipase (HSL) then acts on the resulting DAG to release another fatty acid.[4]

  • Monoglyceride Lipase (MGL) completes the process by hydrolyzing the remaining monoacylglycerol.

The sequential release of oleic and linoleic acids makes them available for distinct metabolic fates. Furthermore, the transient formation of 1,2-dioleoyl-sn-glycerol during this process can activate signaling pathways, most notably those involving Protein Kinase C (PKC).[]

Biological Roles and Significance

The function of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol extends beyond simple energy storage, contributing to cellular signaling and providing essential fatty acid precursors.

Energy Reservoir

As with all TAGs, its primary role is to store energy efficiently. The complete oxidation of its constituent fatty acids yields a high amount of ATP, providing a sustained energy source during periods of fasting or prolonged exercise.

Source of Essential and Bioactive Fatty Acids

Upon lipolysis, 1,2-Dioleoyl-3-linoleoyl-sn-glycerol releases:

  • Oleic Acid: Can be used directly for beta-oxidation or incorporated into other lipids like phospholipids and cholesterol esters.

  • Linoleic Acid: As an essential fatty acid, its release is critical. It can be elongated and desaturated to form arachidonic acid, the precursor for prostaglandins, thromboxanes, and leukotrienes—potent signaling molecules that regulate inflammation, immunity, and vascular function.[3]

Precursor to Signaling Intermediates

The diacylglycerol intermediate, 1,2-dioleoyl-sn-glycerol (DOG), is a well-established second messenger.[] By activating various isoforms of Protein Kinase C (PKC), DOG plays a crucial role in regulating cellular processes including proliferation, differentiation, and apoptosis.[] The controlled generation of DOG from the breakdown of a specific TAG like 1,2-Dioleoyl-3-linoleoyl-sn-glycerol provides a mechanism for localized and specific signal transduction.

Methodologies for Investigation

Accurate analysis of specific TAG species is essential for understanding their role in metabolic diseases. This requires robust methods for their extraction, separation, and quantification.

Experimental Workflow: From Tissue to Data

A typical lipidomics workflow for analyzing 1,2-Dioleoyl-3-linoleoyl-sn-glycerol is outlined below. The causality behind this workflow is to progressively isolate the target analyte from a complex biological matrix while preserving its chemical integrity for accurate detection.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Tissue Biological Sample (Tissue, Plasma, Cells) Extract Lipid Extraction (Folch/Bligh-Dyer) Tissue->Extract Separation Chromatographic Separation (RP-HPLC) Extract->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Quant Quantification (vs. Internal Standard) Detection->Quant Analysis Statistical Analysis Quant->Analysis

Caption: General experimental workflow for the analysis of specific triacylglycerol species.

Protocol: Total Lipid Extraction

The Folch or Bligh-Dyer methods are gold standards for lipid extraction. Their effectiveness stems from the use of a chloroform:methanol solvent system that disrupts cell membranes and creates a biphasic solution to separate lipids from polar molecules.

Step-by-Step Bligh-Dyer Extraction Protocol:

  • Homogenization: Homogenize ~100 mg of tissue or 10^6 cells in a glass tube with 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Internal Standard: Add a known quantity of a suitable internal standard (e.g., a deuterated or C13-labeled TAG standard) to the homogenate for absolute quantification.

  • Phase Separation: Add 1 mL of chloroform and vortex thoroughly. Then add 1 mL of 0.9% NaCl solution and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk, and a lower organic phase containing the lipids.

  • Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, ensuring not to disturb the protein interface.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent chromatographic analysis (e.g., isopropanol:acetonitrile).

Data Presentation: Analytical Techniques

The choice of analytical technique is critical for resolving and quantifying TAG isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method.[10]

Table 1: Comparison of Analytical Methods for TAG Analysis

TechniquePrincipleResolutionSensitivityThroughputKey Insight
GC-FID/MS Separation of FAMEs after transesterificationFatty Acid ProfileHighMediumProvides overall fatty acid composition, but loses positional information.
RP-HPLC-UV Separation based on hydrophobicityIsomeric TAGsModerateLowCan separate TAG isomers based on acyl chain length and unsaturation.[10]
LC-MS/MS Separation by HPLC, detection by massHigh (Isomers)Very HighHighGold standard for identifying and quantifying specific TAG molecules like 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.[11]

Conclusion and Future Directions

1,2-Dioleoyl-3-linoleoyl-sn-glycerol exemplifies the functional specificity inherent in the molecular diversity of triacylglycerols. Its defined structure provides a direct link between dietary fat intake, energy storage, and the generation of essential fatty acids and potent signaling molecules. Understanding the regulation of its synthesis and breakdown is crucial for elucidating the mechanisms that link lipid metabolism to cellular homeostasis and disease.[12]

Future research should focus on:

  • Enzyme Specificity: Investigating the substrate preferences of GPAT, LPAAT, and DGAT isoforms to understand how the synthesis of specific TAGs is regulated.

  • Pathophysiological Roles: Quantifying changes in the abundance of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease to establish its role as a potential biomarker or therapeutic target.[13][14]

  • Signaling Dynamics: Elucidating the spatiotemporal dynamics of 1,2-dioleoyl-sn-glycerol generation during lipolysis and its specific downstream effects on PKC-mediated signaling.

By moving beyond a generalized view of TAGs and focusing on the biology of individual molecular species, the scientific community can unlock new insights into the intricate network of lipid metabolism and develop more targeted therapeutic strategies.

References

  • He, M., & Sun, Y. (2022). Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal. Molecules, 27(15), 5028. Available at: [Link]

  • Coleman, R. A., & Mashek, D. G. (2011). Mammalian triacylglycerol metabolism: synthesis, lipolysis, and signaling. Chemical reviews, 111(10), 6359–6386. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. National Center for Biotechnology Information. Available at: [Link]

  • Zechner, R., et al. (2009). Fatty Acid Signaling: The New Function of Intracellular Lipases. Cell metabolism, 10(1), 19-28. Available at: [Link]

  • Carrillo, C., et al. (2018). Effects of Plant Oil Interesterified Triacylglycerols on Lipemia and Human Health. Nutrients, 10(1), 23. Available at: [Link]

  • Lass, A., et al. (2011). Regulation and function of triacylglycerol lipases in cellular metabolism. Biochemical Journal, 436(3), 365-376. Available at: [Link]

  • Guan, M., et al. (2016). A Study on Triacylglycerol Composition and the Structure of High-Oleic Rapeseed Oil. Engineering, 2(2), 258-262. Available at: [Link]

  • Yang, Y., & Benning, C. (2018). Functions of triacylglycerols during plant development and stress. Current Opinion in Biotechnology, 49, 191-198. Available at: [Link]

  • ResearchGate. (n.d.). Glycerol metabolism pathways of 1,3-PDO, 1,2-PDO and 2,3-BDO production. Available at: [Link]

  • Baharin, B. S., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatographic Science, 42(3), 145-154. Available at: [Link]

  • Meštrović, T. (2023). Oils Rich in Linoleic Acid. News-Medical.net. Available at: [Link]

  • Wikipedia. (n.d.). Triglyceride. Available at: [Link]

  • Jeong, J. H., et al. (2020). 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes. Biochemical and Biophysical Research Communications, 533(1), 162-167. Available at: [Link]

  • Buchnea, D., et al. (1988). Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Lipid Research, 29(11), 1547-1553. Available at: [Link]

  • Lim, S. (2023). Biological Processes Involved in Lipid Metabolism and Human Health. Medium. Available at: [Link]

  • Wang, L., et al. (2021). 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. Food & Function, 12(2), 767-781. Available at: [Link]

  • Bates, P. D., & Browse, J. (2012). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 3, 147. Available at: [Link]

  • Small, D. M. (1990). Structure and polymorphism of 1,2-dioleoyl-3-acyl-sn-glycerols. Three- and six-layered structures. Biochemistry, 29(34), 7902-7909. Available at: [Link]

  • Paterson, A., et al. (1990). Accurate measurement of sn-1,2-diradylglycerol mass in cell lipid extracts. Biochemical Journal, 271(3), 829-830. Available at: [Link]

  • Liu, L., et al. (2024). Lipid Metabolism–Signaling Crosstalk in Metabolic Disease and Aging: Mechanisms and Therapeutic Targets. International Journal of Molecular Sciences, 25(1), 543. Available at: [Link]

  • Karan, A. (2023). Metabolic Diseases Related to Lipids and their Mechanisms. Journal of Metabolic Syndrome. Available at: [Link]

Sources

Exploratory

Technical Guide: Molecular Structure and Stereochemistry of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

[1][2] Executive Summary 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (1,2-O-3-L) is a structured triacylglycerol (TAG) of critical importance in lipid nanoparticle (LNP) formulation, metabolic tracing, and membrane biophysics.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1,2-Dioleoyl-3-linoleoyl-sn-glycerol (1,2-O-3-L) is a structured triacylglycerol (TAG) of critical importance in lipid nanoparticle (LNP) formulation, metabolic tracing, and membrane biophysics.[1][2] Unlike randomized triglycerides, this specific stereoisomer possesses a chiral center at the sn-2 position, dictating unique packing behaviors in lipid bilayers and specific hydrolysis rates by endothelial lipases.

This guide provides a rigorous technical analysis of the molecule's architecture, a validated protocol for its regiospecific synthesis, and the analytical frameworks required to verify its stereochemistry in drug delivery applications.

Part 1: Molecular Architecture & Stereochemistry[1][2]

The Stereospecific Numbering (sn) System

The nomenclature "sn" (stereospecific numbering) is non-negotiable for this molecule. Glycerol is a prochiral molecule; it becomes chiral when the fatty acids at positions 1 and 3 are different. In 1,2-O-3-L, the carbon-2 is the chiral center.[2]

  • sn-1 Position: Esterified with Oleic Acid (18:1 cis-9).[2]

  • sn-2 Position: Esterified with Oleic Acid (18:1 cis-9).[2]

  • sn-3 Position: Esterified with Linoleic Acid (18:2 cis-9,12).[2]

Critical Distinction: This is not equivalent to 1,3-Dioleoyl-2-linoleoyl-sn-glycerol (OLO).[2] While they are isobaric (same mass), their metabolic fates differ. Pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions, releasing 2-monoacylglycerols.[2]

  • Hydrolysis of 1,2-O-3-L

    
     Free Oleic Acid + Free Linoleic Acid + 2-Oleoyl-sn-glycerol .[1][2]
    
  • Hydrolysis of OLO

    
     Free Oleic Acid + 2-Linoleoyl-sn-glycerol .[1][2]
    
Conformation and Polymorphism

The "tuning fork" conformation is the dominant state for 1,2-O-3-L in liquid crystalline phases.[1][2] The cis double bonds in the oleoyl (Δ9) and linoleoyl (Δ9,12) chains introduce kinks that prevent tight crystalline packing, resulting in a low melting point (~ -14°C to -2°C) and high fluidity at physiological temperatures.[1][2]

PropertyValueTechnical Note
Molecular Formula

Isobaric with OOO but higher unsaturation index.[1][2][3]
Exact Mass 882.7676 DaMonoisotopic mass for MS calibration.[2]
Chirality R-configurationAt the sn-2 glycerol carbon (in Fisher projection).[2]
Polymorphs


is often the stable form in LNPs due to steric hindrance of the kinked chains.
Structural Visualization

The following diagram illustrates the connectivity and the specific cis-geometry that governs the molecule's spatial volume.

G Glycerol sn-Glycerol Backbone (Chiral Center @ C2) FA1 sn-1: Oleic Acid (18:1 cis-9) Δ9 Kink Glycerol->FA1 Ester Bond FA2 sn-2: Oleic Acid (18:1 cis-9) Δ9 Kink Glycerol->FA2 Ester Bond FA3 sn-3: Linoleic Acid (18:2 cis-9,12) Δ9, Δ12 Kinks Glycerol->FA3 Ester Bond Properties Physicochemical Output: - High Fluidity - Low Melting Point (-14°C) - Disordered Packing (LNP Helper) FA1->Properties FA2->Properties FA3->Properties

Figure 1: Molecular connectivity of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol highlighting the fatty acid distribution that dictates bulk lipid properties.[1][2]

Part 2: Synthesis & Purification Strategies

Achieving high regiospecificity (ensuring Linoleic is only at sn-3) is the primary challenge. Random interesterification will yield a statistical mixture (OOO, OOL, OLO, LLO, etc.).

Recommended Protocol: Chemo-Enzymatic Synthesis from Chiral Precursors This method uses (S)-Solketal (1,2-isopropylidene-sn-glycerol) to lock the stereochemistry, ensuring >98% enantiomeric excess.[1][2]

Experimental Workflow
  • Precursor Selection: Start with (S)-1,2-O-isopropylidene-glycerol (Solketal).[1][2] The 1 and 2 positions are protected by an acetonide group.

  • Acylation of sn-3: Esterify the free sn-3 hydroxyl with Linoleic Acid using DCC/DMAP coupling.

    • Result: 1,2-isopropylidene-3-linoleoyl-sn-glycerol.[1][2]

  • Deprotection: Acid hydrolysis (e.g., Boric acid or mild HCl in methanol) removes the acetonide.

    • Result: 3-linoleoyl-sn-glycerol (Monoacylglycerol).[2]

    • Control Point: Verify migration has not occurred (acyl migration from 3 to 2 is possible under harsh acid/heat).

  • Acylation of sn-1,2: Esterify the free sn-1 and sn-2 positions with Oleic Acid.[1][2]

    • Result: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.[1][2][3][4]

Synthesis Step1 Start: (S)-Solketal (1,2-Protected) Step2 Reaction A: Linoleic Acid + DCC/DMAP Step1->Step2 Intermediate1 Intermediate: 1,2-isopropylidene-3-linoleoyl-glycerol Step2->Intermediate1 Step3 Reaction B: Acid Hydrolysis (Deprotection) Intermediate1->Step3 Intermediate2 Intermediate: 3-Linoleoyl-sn-glycerol (Risk: Acyl Migration) Step3->Intermediate2 Step4 Reaction C: Oleic Acid (Excess) + EDCI Intermediate2->Step4 Final Final Product: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol Step4->Final

Figure 2: Step-wise chemo-enzymatic synthesis pathway to ensure sn-regiospecificity.

Part 3: Analytical Characterization[1][2][5]

Validating the position of the Linoleic acid (sn-3 vs sn-2) is the most critical quality control step.[2] Standard GC-FAME only gives total fatty acid composition (2:1 Oleic:Linoleic), which is insufficient.[2]

Regiospecific Mass Spectrometry (ESI-MS/MS)

In Electrospray Ionization (ESI), triacylglycerols form ammoniated adducts


.[1][2] Upon fragmentation (MS/MS), they preferentially lose the fatty acid at the sn-1/sn-3  positions compared to the sn-2  position.[2]
  • Protocol: Direct infusion ESI-MS/MS (positive mode).[1][2]

  • Diagnostic Ions: Look for the diacylglycerol (DAG) fragment ions

    
    .[1][2]
    
    • Loss of Oleic (sn-1/2)

      
       High intensity fragment.[2]
      
    • Loss of Linoleic (sn-3)

      
       High intensity fragment.[2]
      
    • Ratio Analysis: If Linoleic were at sn-2 (OLO), the loss of Linoleic would be significantly lower in intensity than in the 1,2-O-3-L isomer [1].[2]

C-NMR Carbonyl Shift Analysis

High-resolution


C-NMR can distinguish the carbonyl carbons of fatty acids based on their regioposition (

vs

) and unsaturation proximity.[1][2]
Carbonyl PositionChemical Shift (

ppm)
Signal Characteristics
sn-1,3 Oleoyl ~173.20 - 173.25Split by

chain environment.[1][2]
sn-1,3 Linoleoyl ~173.20 - 173.25Overlaps with Oleoyl but distinguishable by linewidth/coupling.[2]
sn-2 Oleoyl ~172.80 - 172.85Upfield shift due to secondary ester environment.[1][2]

Validation Criteria: To confirm 1,2-Dioleoyl-3-linoleoyl-sn-glycerol:

  • Integrate the sn-2 carbonyl peak.[2] It must correspond exclusively to Oleic acid.

  • If Linoleic acid signals appear in the sn-2 region (~172.8 ppm), the sample is contaminated with the OLO isomer [2].

Part 4: Functional Applications in Drug Delivery

In the context of Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines), 1,2-O-3-L serves as a "Helper Lipid" or structural lipid.[1][2]

Role in LNP Morphology

Unlike saturated lipids (e.g., DSPC) which form rigid bilayers, the polyunsaturated nature of 1,2-O-3-L increases the "disorder" of the lipid shell.[1][2]

  • Fusogenicity: The kinks in the oleic and linoleic chains lower the phase transition temperature, facilitating endosomal escape by promoting fusion with the endosomal membrane.

  • Core Stability: It solubilizes the ionizable cationic lipid, preventing phase separation during storage.

LNP Assembly Workflow

The incorporation of 1,2-O-3-L occurs during the rapid mixing phase.[1][2]

LNP Organic Organic Phase (Ethanol) - Ionizable Lipid - 1,2-O-3-L (Helper) - Cholesterol - PEG-Lipid Mixing Microfluidic Mixing (T-Junction / Staggered Herringbone) Re < 100 (Laminar Flow) Organic->Mixing Aqueous Aqueous Phase (Acidic Buffer) - mRNA / siRNA - Citrate/Acetate pH 4.0 Aqueous->Mixing SelfAssembly Self-Assembly Hydrophobic collapse of 1,2-O-3-L encapsulates mRNA Mixing->SelfAssembly Rapid Polarity Change Dialysis Dialysis / TFF Remove Ethanol Neutralize pH SelfAssembly->Dialysis

Figure 3: Microfluidic assembly of LNPs showing the integration point of 1,2-O-3-L.

References

  • Regiospecific Analysis of Triacylglycerols. AOCS Lipid Library. (2019). Describes the fragmentation patterns in MS where sn-1/3 positions fragment more readily than sn-2.

  • Critical Considerations for Fast and Accurate Regiospecific Analysis of Triacylglycerols using Quantitative 13C NMR. ResearchGate. (2025). Details the chemical shifts required to distinguish sn-1,3 from sn-2 carbonyls.

  • 1,2-Dioleoyl-3-linoleoyl-sn-glycerol Structure & Properties. PubChem CID 25240371. Provides physical data and identifiers.[5][6] [2]

  • Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids. NIH / PMC. (2022). Discusses the role of unsaturated triglycerides in LNP stability and endosomal escape.

  • Preparation, acyl migration and applications of the acylglycerols. Monash University. (2023). Reviews enzymatic vs chemical synthesis and the control of acyl migration.[7]

Sources

Foundational

Topic: The Strategic Significance of sn-Positioning on the Bioavailability of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The molecular architecture of dietary triacylglycerols (TAGs) is a critical determinant of their metabolic fate,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular architecture of dietary triacylglycerols (TAGs) is a critical determinant of their metabolic fate, extending far beyond their simple fatty acid composition. The specific stereochemical positioning of fatty acids on the glycerol backbone, or the sn-position, profoundly influences the kinetics and efficiency of digestion, absorption, and subsequent systemic bioavailability. This technical guide provides a detailed examination of the significance of the sn-position, using 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) as a case study. We will dissect the enzymatic and physiological mechanisms that govern its differential processing compared to its isomers, outline authoritative methodologies for assessing its bioavailability, and discuss the implications for nutritional science and the development of lipid-based drug delivery systems.

Introduction: Beyond Composition to Configuration

Triacylglycerols are the primary form of dietary fats and constitute a major energy source.[1] For decades, nutritional focus was placed on the type of fatty acids within a TAG—saturated, monounsaturated, or polyunsaturated. However, emerging evidence highlights that the positional distribution of these fatty acids on the three-carbon glycerol backbone is a key factor governing their physiological impact.[2][3]

The three hydroxyl groups of glycerol are not stereochemically identical, leading to a defined structure designated by stereospecific numbering (sn) as sn-1, sn-2, and sn-3.[3] This seemingly subtle structural nuance is the lynchpin for understanding lipid bioavailability. The enzymes responsible for lipid digestion exhibit remarkable positional specificity, creating a metabolic pathway that preferentially conserves the fatty acid at the sn-2 position.[4][5]

This guide focuses on a specific structured lipid, 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL), a TAG containing two oleic acid molecules and one linoleic acid molecule at defined positions.[6][7][8][9] By understanding the journey of OOL through the gastrointestinal tract, we can elucidate the fundamental principles of sn-positioning and its overarching importance.

Table 1: Constituent Fatty Acids of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Fatty AcidChemical FormulaTypeCommon Sources
Oleic AcidC18:1 (n-9)MonounsaturatedOlive oil, canola oil, peanut oil
Linoleic AcidC18:2 (n-6)PolyunsaturatedSoybean oil, corn oil, sunflower oil

The Mechanistic Basis: Digestion and Absorption Pathway

The bioavailability of a TAG is contingent upon its successful hydrolysis, micellar solubilization, and absorption into the enterocytes of the small intestine.

Enzymatic Specificity: The Gatekeeper of Lipid Digestion

While digestion begins in the stomach with gastric lipase, which preferentially attacks the sn-3 position, the most significant hydrolysis occurs in the small intestine.[1][4][10] Here, pancreatic lipase, secreted in response to a fat-containing meal, acts at the oil-water interface of emulsified lipid droplets.

Crucially, pancreatic lipase is sn-1,3 regiospecific .[3][10][11][12] It selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, while leaving the bond at the sn-2 position intact.[4][5]

For 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) , this specificity dictates the following digestive products:

  • One molecule of sn-2-monoolein (2-Oleoyl-glycerol or 2-OG)

  • One molecule of free oleic acid (from the sn-1 position)

  • One molecule of free linoleic acid (from the sn-3 position)

Absorption and Re-esterification: The Conservation of sn-2

The resulting sn-2-monoacylglycerol (2-MAG) and free fatty acids (FFAs) are incorporated into bile salt micelles, which transport these lipolytic products across the unstirred water layer to the apical membrane of the enterocytes for absorption.[4][13] Studies suggest that both FFAs and 2-MAGs are taken up via protein-mediated transport.[14][15][16]

Once inside the enterocyte, a pivotal metabolic event occurs. The absorbed fatty acids are activated to their acyl-CoA derivatives and re-esterified back into a TAG molecule. The primary pathway for this resynthesis utilizes the absorbed sn-2-monoacylglycerol as the backbone .[13][17] This "monoacylglycerol pathway" ensures that the fatty acid originally at the sn-2 position of the dietary TAG is largely conserved at the sn-2 position in the newly synthesized TAG.[5]

The newly formed TAGs, along with cholesterol esters and phospholipids, are then packaged with apolipoproteins (specifically ApoB-48) into large lipoprotein particles called chylomicrons .[17][18][19][20][21] These chylomicrons are exocytosed from the basolateral membrane of the enterocyte into the lymphatic system, eventually entering the bloodstream for transport to peripheral tissues.[17][19]

Diagram 1: Digestive Fate of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Digestion_Pathway TAG sn-1: Oleic Acid sn-2: Oleic Acid sn-3: Linoleic Acid 1,2-Dioleoyl-3-linoleoyl-sn-glycerol PL Pancreatic Lipase (sn-1,3 specific) Products sn-2 Monoolein Free Oleic Acid Free Linoleic Acid Digestion Products PL->Products Hydrolysis Micelle Mixed Micelle Products->Micelle Incorporation Absorption Apical Membrane Absorption Micelle->Absorption Reassembly Reassembly Absorption->Reassembly Chylomicron Chylomicron Assembly (ApoB-48) Reassembly->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Exocytosis

Caption: Digestive pathway of OOL in the small intestine.

The Bioavailability Implication

The key takeaway is that the fatty acid at the sn-3 position (linoleic acid) and the sn-1 position (oleic acid) of OOL enter the metabolic pool as free fatty acids. In contrast, the oleic acid at the sn-2 position is absorbed as part of a monoacylglycerol and is largely maintained in that position in the TAGs circulating in chylomicrons. This has significant consequences:

  • Enhanced Absorption of sn-2 Fatty Acids: The 2-MAG pathway is highly efficient. Therefore, fatty acids esterified at the sn-2 position are generally considered more bioavailable than those at sn-1 and sn-3.[2][4][5][11]

  • Metabolic Fate: The free fatty acids released from the sn-1 and sn-3 positions can be metabolized differently within the enterocyte or transported via the portal vein if they are short- or medium-chain.[18][22] The composition of the re-esterified TAG, and thus the chylomicron, is directly dictated by the sn-2 fatty acid.

For OOL, this means the oleic acid is preferentially conserved and delivered systemically via chylomicrons in the sn-2 position, while the linoleic acid from the sn-3 position is absorbed as a free fatty acid. If the molecule were an isomer, such as 1,3-Dioleoyl-2-linoleoyl-sn-glycerol (OLO), linoleic acid would be the more efficiently absorbed and conserved fatty acid.

Methodologies for Assessing Bioavailability

Determining the bioavailability of a structured lipid like OOL requires a multi-faceted approach, combining in vitro models for rapid screening and in vivo studies for definitive confirmation.

Table 2: Comparison of Bioavailability Assessment Models

Model TypeKey PrincipleAdvantagesDisadvantagesPrimary Output
In Vitro Simulates GI digestion using enzymes, bile, and controlled pH.[23][24]High throughput, cost-effective, ethical, good for screening.[25][26]Lacks physiological complexity (e.g., absorption, feedback).[27][28]Bioaccessibility (% of lipid solubilized in micelles)
Ex Vivo Uses excised intestinal tissue in a diffusion chamber.[29]Bridges in vitro and in vivo; assesses passive permeability.Limited viability of tissue; lacks systemic circulation.Permeability Coefficient
In Situ Perfusion of an intestinal segment in an anesthetized animal.[29]Maintains blood supply and innervation; good for absorption kinetics.Invasive, complex, requires anesthesia which can alter physiology.Absorption Rate Constant
In Vivo Administration to live animals (e.g., rats, pigs) or humans.[30][31]Gold standard; integrates all physiological processes.Expensive, low throughput, ethically complex, species differences.Bioavailability (% of dose reaching systemic circulation)
Detailed Protocol: Static In Vitro Digestion Model

This protocol describes a widely accepted method for assessing the bioaccessibility of lipids by simulating gastric and intestinal digestion.[24] The principle is to measure the release of free fatty acids over time via titration with NaOH using a pH-stat apparatus, which maintains a constant pH representative of the small intestine.

I. Reagent Preparation:

  • Simulated Gastric Fluid (SGF): Prepare a solution of 0.1 M HCl containing pepsin (e.g., 2000 U/mL).

  • Simulated Intestinal Fluid (SIF) Concentrate: Prepare a concentrated buffer solution (e.g., Tris-HCl, pH 7.5) containing bile salts (e.g., 10 mM sodium taurocholate) and phospholipids (e.g., 2.5 mM phosphatidylcholine).

  • Pancreatic Lipase Solution: Prepare a fresh solution of porcine pancreatin (e.g., 800 U/mL) in buffer. The activity of lipase must be verified. Causality: Pancreatin provides the necessary sn-1,3 specific lipase and colipase required for digestion in the presence of bile salts.

  • Calcium Chloride Solution: 0.5 M CaCl₂. Causality: Calcium ions are essential co-factors for pancreatic lipase and facilitate the removal of ionized fatty acids as insoluble calcium soaps, driving the reaction forward.

  • Titrant: 0.1 M NaOH, standardized.

II. Gastric Phase Simulation:

  • Add a precise amount of the lipid sample (e.g., 100 mg of OOL) to a thermostated reaction vessel at 37°C.

  • Add 10 mL of SGF to the vessel.

  • Stir the mixture at 300 rpm for 30 minutes. Causality: This step mimics the initial emulsification and limited hydrolysis that occurs in the stomach.

III. Intestinal Phase Simulation:

  • Transfer the gastric chyme to a larger reaction vessel connected to a pH-stat titrator, also maintained at 37°C.

  • Add 15 mL of the SIF concentrate.

  • Adjust the pH of the mixture to 7.0 using NaOH. This is the starting point (t=0).

  • Initiate the digestion by adding the pancreatic lipase solution and the CaCl₂ solution.

  • Maintain the pH at 7.0 by the automated addition of 0.1 M NaOH for 2 hours. The volume of NaOH added over time is recorded. Causality: The release of one mole of FFA requires two moles of NaOH for neutralization (assuming all FFAs are protonated at the start). This allows for real-time kinetic analysis of lipolysis.

IV. Data Analysis:

  • Calculate the moles of FFA released at each time point based on the volume of NaOH added.

  • The percentage of lipolysis can be calculated as: % Lipolysis = (Moles of NaOH added / (2 * Initial moles of TAG)) * 100

  • Samples can be taken at different time points, quenched with an inhibitor (e.g., Orlistat), and analyzed to determine the composition of the micellar phase (bioaccessible fraction) versus the undigested oil phase after centrifugation.

Protocol: Analytical Quantification of Lipids

To confirm the identity and quantity of fatty acids and monoacylglycerols in biological samples (e.g., chylomicrons from an in vivo study or micellar phase from an in vitro study), lipid extraction followed by chromatography is essential.[32][33]

I. Lipid Extraction (Folch Method):

  • Homogenize the aqueous sample (e.g., 1 mL plasma) with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously and allow phases to separate.

  • Add 0.2 volumes of 0.9% NaCl solution to wash the organic phase.

  • Centrifuge to achieve clear phase separation.

  • Collect the lower organic (chloroform) phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried lipid extract in a known volume of toluene.

  • Add methanolic HCl or BF₃-methanol.

  • Heat at 100°C for 1 hour. Causality: This transesterification reaction converts fatty acids from TAGs, FFAs, and MAGs into their volatile methyl ester derivatives, which are required for Gas Chromatography analysis.

  • Cool, add water and hexane, and vortex.

  • Collect the upper hexane layer containing the FAMEs.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAMEs sample into a GC equipped with a polar capillary column (e.g., DB-23).

  • The GC separates the FAMEs based on their boiling points and polarity.

  • The separated components enter the Mass Spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification of each fatty acid.

  • Quantification is achieved by comparing peak areas to those of known standards.

Diagram 2: Experimental Workflow for In Vitro Bioaccessibility

Workflow cluster_prep Preparation cluster_digestion Simulated Digestion (37°C) cluster_analysis Analysis start Define Lipid Substrate (e.g., OOL) reagents Prepare Simulated Gastric & Intestinal Fluids start->reagents gastric Step 1: Gastric Phase (30 min, pH 2-3, Pepsin) reagents->gastric intestinal Step 2: Intestinal Phase (120 min, pH 7.0, Pancreatin, Bile) gastric->intestinal titration Monitor FFA Release (pH-Stat Titration) intestinal->titration sampling Sample Collection & Quenching intestinal->sampling result Determine Bioaccessibility (% Fatty Acid in Micellar Phase) titration->result Kinetic Data centrifuge Phase Separation (Ultracentrifugation) sampling->centrifuge micellar Isolate Micellar Phase (Aqueous Supernatant) centrifuge->micellar extraction Lipid Extraction (e.g., Folch Method) micellar->extraction analysis Quantification (GC-MS, HPLC) extraction->analysis analysis->result

Caption: Workflow for determining the in vitro bioaccessibility of OOL.

Implications for Research and Development

The stereospecificity of lipid metabolism is not an academic curiosity; it has profound practical implications.

  • Nutritional Science: The bioavailability of essential fatty acids like linoleic acid or omega-3s (DHA, EPA) can be significantly enhanced by placing them at the sn-2 position of a TAG.[2][11] This is the principle behind "structured lipids" designed for optimal nutrition, particularly in infant formulas and clinical nutrition products.[22][34] For OOL, the primary nutritional benefit is the efficient delivery of oleic acid.

  • Drug Development: For highly lipophilic (BCS Class II/IV) drugs, lipid-based formulations are a key strategy to improve oral bioavailability.[25][27][29] The drug is dissolved in the lipid carrier. During digestion, the drug partitions into the resulting micelles, enhancing its solubilization and subsequent absorption.[23][24] Understanding how the formulation's lipid structure (e.g., OOL) breaks down is critical for predicting and optimizing drug release and absorption in vivo.[35][36] The specific nature of the 2-MAG formed can influence the solubilization capacity of the micelles.

Conclusion

The bioavailability of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol is fundamentally governed by the sn-1,3 specificity of pancreatic lipase. This enzymatic precision dictates that the oleic acid at the sn-2 position is conserved through digestion and absorption via the highly efficient monoacylglycerol pathway, while the linoleic acid at the sn-3 position is absorbed as a free fatty acid. This differential handling underscores the critical importance of molecular structure in lipid nutrition and pharmacology. For researchers and developers, moving beyond simple fatty acid profiles to consider stereospecific positioning is essential for the rational design of next-generation nutritional products and effective lipid-based drug delivery systems. The methodologies outlined in this guide provide a robust framework for validating the performance of such structured lipids.

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Exploratory

An In-depth Technical Guide to the Regiospecificity of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG)

Abstract The precise positioning of fatty acids on the glycerol backbone of triacylglycerols (TAGs), known as regiospecificity, is a critical determinant of their physicochemical properties and biological functions. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise positioning of fatty acids on the glycerol backbone of triacylglycerols (TAGs), known as regiospecificity, is a critical determinant of their physicochemical properties and biological functions. This technical guide provides a comprehensive exploration of the regiospecificity of a specific mixed-acid TAG, 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG). We delve into the enzymatic basis of its stereospecific synthesis within biological systems, detail advanced analytical methodologies for its unambiguous identification and quantification, and discuss the functional implications of its defined molecular architecture. This document is intended for researchers, scientists, and drug development professionals engaged in lipidomics, biochemistry, and pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights into the study of complex lipids.

Introduction: The Significance of Triacylglycerol Regiospecificity

Triacylglycerols are the primary form of energy storage in most eukaryotes and constitute the major component of dietary fats and oils.[1] A TAG molecule consists of a glycerol backbone esterified with three fatty acids. When the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone differ, a chiral center is created, leading to the possibility of enantiomeric forms. Furthermore, the distribution of different fatty acids across the three sn (stereospecifically numbered) positions gives rise to regioisomers.[1][2] The non-random distribution of fatty acids on the glycerol backbone has been recognized for decades, underscoring the importance of understanding the specific arrangement of these acyl chains.[3]

The regiospecificity of TAGs profoundly influences their physical properties, such as melting point and crystallization behavior, which is of particular importance in the food industry.[3] From a biological perspective, the specific positioning of fatty acids dictates their metabolic fate. For instance, the identity of the fatty acid at the sn-2 position is particularly important for nutritional purposes. During digestion, pancreatic lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol, which are then absorbed by the intestinal mucosa.

This guide focuses on 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG), a triacyl-sn-glycerol with two oleoyl groups at the sn-1 and sn-2 positions and a linoleoyl group at the sn-3 position.[4] Understanding the factors that govern the specific placement of these fatty acids and the analytical techniques to confirm this structure is paramount for elucidating its role in various biological processes and for its potential application in therapeutic and nutritional contexts.

Biosynthesis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol: A Symphony of Enzymatic Specificity

The specific arrangement of oleic and linoleic acid in OOG is not a random event but rather the result of the substrate specificity of the enzymes involved in the de novo synthesis of TAGs, primarily through the Kennedy pathway.[5][6][7] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.[5][7]

The Kennedy Pathway: Key Acyltransferases

The synthesis of TAGs is a multi-step process catalyzed by a series of acyltransferases, each exhibiting a degree of specificity for both the acyl-CoA donor and the lysophosphatidic acid or diacylglycerol acceptor.[5][8]

The key enzymes involved are:

  • Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first and rate-limiting step, the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[5] GPAT enzymes generally show a preference for saturated fatty acyl-CoAs.[7]

  • 1-Acylglycerol-3-phosphate acyltransferase (AGPAT) or Lysophosphatidic acid acyltransferase (LPAAT): This enzyme class acylates LPA at the sn-2 position to form phosphatidic acid (PA).[9][10][11] The substrate specificity of LPAAT is a critical determinant of the fatty acid composition at the sn-2 position of the resulting TAG.[12] Different LPAAT isoforms exhibit distinct specificities for various fatty acyl-CoAs.[10][11][13]

  • Phosphatidic acid phosphatase (PAP): Dephosphorylates PA to yield diacylglycerol (DAG).

  • Diacylglycerol acyltransferase (DGAT): Catalyzes the final and committed step in TAG synthesis, the acylation of DAG to form TAG.[14][15][16] DGAT enzymes also display substrate specificity for both the DAG species and the acyl-CoA donor, thus influencing the final fatty acid composition at the sn-3 position.[6][17]

The regiospecificity of OOG, with two oleoyl groups at sn-1 and sn-2 and a linoleoyl group at sn-3, suggests a biosynthetic route where LPAAT has a preference for oleoyl-CoA and DGAT exhibits specificity for linoleoyl-CoA with a 1,2-dioleoyl-sn-glycerol substrate.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps leading to the synthesis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.

OOG_Biosynthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA 1-Oleoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) LPAAT LPAAT LPA->LPAAT PA 1,2-Dioleoyl-sn-glycerol-3-phosphate (Phosphatidic Acid) PAP PAP PA->PAP DAG 1,2-Dioleoyl-sn-glycerol (Diacylglycerol) DGAT DGAT DAG->DGAT OOG 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG) OleoylCoA1 Oleoyl-CoA OleoylCoA1->GPAT OleoylCoA2 Oleoyl-CoA OleoylCoA2->LPAAT LinoleoylCoA Linoleoyl-CoA LinoleoylCoA->DGAT GPAT->LPA LPAAT->PA PAP->DAG DGAT->OOG

Caption: Biosynthesis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol via the Kennedy Pathway.

Analytical Methodologies for Regiospecific Analysis

The unambiguous determination of the regiospecificity of TAGs like OOG presents a significant analytical challenge due to the existence of closely related isomers.[1][3][18] A multi-pronged approach, often combining chromatographic separation with mass spectrometric detection, is typically required for definitive structural elucidation.[19]

Chromatographic Separation of Regioisomers

Several high-performance liquid chromatography (HPLC) techniques can be employed to separate TAG regioisomers.

  • Reversed-Phase HPLC (RP-HPLC): This is a widely used method for separating TAGs based on their overall hydrophobicity, which is determined by the total number of carbon atoms and double bonds in the fatty acyl chains.[19] While effective for separating TAGs with different fatty acid compositions, it often has limited resolution for regioisomers.

  • Silver Ion HPLC (Ag-HPLC): This technique separates TAGs based on the number, position, and geometry of double bonds in their fatty acyl chains through the interaction of the double bonds with silver ions immobilized on the stationary phase.[19][20] Ag-HPLC can provide excellent separation of regioisomers that differ in the distribution of unsaturated fatty acids.[20]

Table 1: Comparison of HPLC Techniques for TAG Isomer Analysis

TechniquePrinciple of SeparationApplication for OOG AnalysisAdvantagesLimitations
RP-HPLC Hydrophobicity (Acyl carbon number and double bond number)General TAG profilingRobust, widely availablePoor resolution of regioisomers
Ag-HPLC Interaction of double bonds with silver ionsSeparation of OOG from its regioisomers (e.g., OLO)Excellent for isomers with differing unsaturation patternsLong analysis times, system equilibration needed[20]
Chiral HPLC Enantioselective interactions with a chiral stationary phaseSeparation of OOG from its enantiomer and other regioisomersCan resolve both enantiomers and positional isomersVery long analysis times, may require recycling systems[19]
Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for determining the structure of TAGs, including the identification of fatty acid composition and their positions on the glycerol backbone.

  • Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is a soft ionization technique that often produces protonated molecules ([M+H]^+) and characteristic fragment ions corresponding to the loss of a fatty acid ([M+H-RCOOH]^+).[2] The relative intensities of these diacylglycerol-like fragment ions can provide information about the fatty acid at the sn-2 position versus the sn-1/3 positions.[1]

  • Electrospray Ionization (ESI-MS): ESI is another soft ionization technique commonly used for lipid analysis. Tandem mass spectrometry (MS/MS) of precursor ions (e.g., ([M+NH_4]^+)) can generate fragment ions that are informative of the fatty acid composition and, to some extent, their positions.

  • Electron Activated Dissociation (EAD-MS): This newer fragmentation technique has shown promise for the rapid and accurate identification of TAG regioisomers, including those of the ABC/BAC/ACB type, by generating characteristic product ions corresponding to the fatty acid at the sn-2 position.[23]

Experimental Protocol: Regiospecific Analysis of OOG by LC-MS/MS

This protocol outlines a general workflow for the analysis of OOG and its isomers.

  • Sample Preparation:

    • Extract total lipids from the sample using a modified Folch method.[24]

    • Purify the TAG fraction using solid-phase extraction (SPE).[24]

    • Resuspend the purified TAGs in an appropriate solvent for LC-MS analysis.

  • Liquid Chromatography:

    • Employ a suitable HPLC method (e.g., Ag-HPLC or chiral HPLC) to achieve chromatographic separation of the TAG isomers.

    • Use a gradient elution program with a mobile phase appropriate for the chosen column.

  • Mass Spectrometry:

    • Perform MS analysis in positive ion mode using ESI or APCI.

    • Acquire full scan MS data to identify the precursor ions of interest (e.g., the m/z corresponding to OOG).

    • Perform tandem MS (MS/MS) on the precursor ions to generate fragment ion spectra.

  • Data Analysis:

    • Analyze the fragmentation patterns to identify the fatty acids present and their positions on the glycerol backbone. For OOG, the fragmentation should confirm the presence of two oleoyl groups and one linoleoyl group.

    • Compare the retention time and fragmentation pattern of the analyte with those of an authentic OOG standard for definitive identification.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the regiospecific analysis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.

OOG_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Interpretation LipidExtraction Lipid Extraction (e.g., Folch method) TAG_Purification TAG Purification (Solid-Phase Extraction) LipidExtraction->TAG_Purification Sample_Resuspension Sample Resuspension TAG_Purification->Sample_Resuspension HPLC HPLC Separation (e.g., Ag-HPLC or Chiral HPLC) Sample_Resuspension->HPLC MS Mass Spectrometry (ESI or APCI) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Data_Analysis Data Analysis (Retention Time & Fragmentation Pattern) MSMS->Data_Analysis Structure_Confirmation Structure Confirmation (Comparison with Standard) Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the regiospecific analysis of OOG.

Functional Implications and Future Directions

The specific regiospecificity of OOG has important implications for its physical and metabolic properties. The presence of the more unsaturated linoleic acid at the sn-3 position may influence membrane fluidity and interactions with lipid-metabolizing enzymes. Furthermore, upon digestion, the release of oleic acid from the sn-1 position and 1-oleoyl-2-linoleoyl-sn-glycerol will lead to a different set of metabolic precursors compared to its regioisomers.

Future research should focus on elucidating the specific roles of OOG in different biological systems. This will require the development of more sensitive and high-throughput analytical methods for the routine quantification of specific TAG regioisomers in complex biological matrices. Additionally, studies investigating the substrate specificities of the various isoforms of LPAAT and DGAT will be crucial for a more complete understanding of the factors that govern TAG regiospecificity.

Conclusion

The regiospecificity of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol is a testament to the highly controlled and specific nature of lipid metabolism. Its synthesis is orchestrated by a series of enzymes with distinct substrate preferences, and its unambiguous identification requires sophisticated analytical techniques that combine high-resolution chromatographic separation with detailed mass spectrometric fragmentation analysis. A deeper understanding of the regiospecificity of OOG and other complex TAGs will undoubtedly provide valuable insights into their roles in health and disease and may pave the way for novel therapeutic and nutritional interventions.

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  • Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at. Semantic Scholar. [Link]

  • Lysophosphatidic acid acyltransferase enzyme function. LPAATs produce... ResearchGate. [Link]

  • The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ). Frontiers. [Link]

  • 29.2 Catabolism of Triacylglycerols: The Fate of Glycerol. Fiveable. [Link]

  • 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. PubChem. [Link]

  • Lysophosphatidic Acid Acyltransferase from Meadowfoam Mediates Insertion of Erucic Acid at the sn-2 Position of Triacylglycerol in Transgenic Rapeseed Oil. CORE. [Link]

  • Triacylglycerol lipases and metabolic control: implications for health and disease. American Physiological Society. [Link]

  • The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles. PubMed. [Link]

  • Metabolism | Triglyceride Synthesis. YouTube. [Link]

  • Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry. OCL - Oilseeds and fats, Crops and Lipids. [Link]

  • synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed. [Link]

  • 1,2-Dilinoleoyl-3-oleoyl-sn-glycerol. PubChem. [Link]

  • (PDF) Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry. ResearchGate. [Link]

  • Unveiling Glycerolipid Fragmentation by Cryogenic Infrared Spectroscopy. Fritz Haber Institute. [Link]

  • Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) in Biological Matrices

Abstract & Scope This protocol details the targeted quantification of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL), a specific triacylglycerol (TAG) species critical in metabolic flux studies and lipid signaling.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the targeted quantification of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL), a specific triacylglycerol (TAG) species critical in metabolic flux studies and lipid signaling.[1] Unlike generic lipid profiling, this method focuses on the regioselective and quantitative integrity of OLL.

The workflow utilizes Methyl-tert-butyl ether (MTBE) extraction for superior phase separation and automation compatibility, coupled with Reverse-Phase Liquid Chromatography (RPLC) using a C18 stationary phase.[1] Detection is achieved via positive electrospray ionization (+ESI) monitoring ammonium adducts


, ensuring high sensitivity and predictable fragmentation compared to sodiated or protonated precursors.

Scientific Rationale & Experimental Design

The Isomer Challenge

TAGs exist as structural isomers. The analyte OLL (18:1/18:1/18:2) is isobaric with LLO (18:2/18:2/18:1) and regioisomeric with LOL (18:1/18:2/18:1).

  • Chromatographic Strategy: While C30 columns offer superior shape selectivity for resolving sn-isomers, they often require excessive run times (>40 min).[1] This protocol utilizes a high-efficiency C18 column with an isopropanol-enriched gradient.[1] This provides a robust balance between throughput (15 min) and separation efficiency, suitable for drug development contexts.

  • Mass Spectrometry: We rely on the preferential formation of ammonium adducts. Sodium adducts

    
     are notoriously stable and yield poor fragmentation. By buffering mobile phases with 10 mM Ammonium Formate , we force the formation of 
    
    
    
    , which fragments cleanly via neutral loss of fatty acids to yield diagnostic diacylglycerol (DAG) ions.
Extraction Methodology: Why MTBE?

Traditional Folch (Chloroform/Methanol) methods place lipids in the bottom layer, making automated pipetting difficult and increasing the risk of protein contamination from the interphase. This protocol uses the Matyash method (MTBE/Methanol) , where lipids partition into the upper organic phase, streamlining recovery and improving reproducibility.[2]

Materials & Reagents

CategoryItemGrade/Specification
Standards 1,2-Dioleoyl-3-linoleoyl-sn-glycerol>99% Purity (e.g., Avanti Polar Lipids)
Internal Standard TG(15:0/15:0/15:0)-d5Deuterated TAG IS (Avanti/Cayman)
Solvents Methyl-tert-butyl ether (MTBE)HPLC Grade
Methanol (MeOH)LC-MS Grade
Isopropanol (IPA)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Additives Ammonium FormateMass Spec Grade (99%+)
Formic AcidOptima/LC-MS Grade

Detailed Protocol

Stock Solution Preparation[1][4]
  • Master Stock (1 mg/mL): Dissolve 1 mg of OLL standard in 1 mL of Chloroform:Methanol (1:1). Store at -80°C in glass vials (avoid plastic to prevent polymer leaching).

  • Working Standard: Dilute Master Stock with IPA:ACN:Water (65:30:5) to generate a calibration curve ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS): Prepare TG(15:0/15:0/15:0)-d5 at 500 ng/mL in Methanol.

Sample Preparation (MTBE Extraction)

Modified from Matyash et al. (2008)

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 2 mL glass centrifuge tube (or chemically resistant deep-well plate).

  • Spike: Add 10 µL of Internal Standard solution.

  • Precipitate: Add 200 µL ice-cold Methanol. Vortex for 10 seconds.[1]

  • Extract: Add 700 µL MTBE.

  • Agitate: Incubate on an orbital shaker (room temp) for 30 minutes to ensure lipid solubilization.

  • Phase Separation: Add 150 µL MS-grade water. Vortex for 20 seconds.[1]

  • Centrifuge: Spin at 3,000 x g for 10 minutes at 4°C.

    • Observation: The system forms two phases.[3][4] Lipids are in the upper (MTBE) phase. Proteins/Salts are in the lower aqueous phase.

  • Transfer: Carefully transfer 500 µL of the upper organic layer to a fresh glass vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitute: Resuspend residue in 100 µL of Buffer B (IPA/ACN 90:10). Vortex well.

LC-MS/MS Conditions[1]

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temp: 55°C (Higher temp improves TAG peak shape).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2 µL.

Mobile Phases:

  • Mobile Phase A: ACN:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: IPA:ACN (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

Gradient Table:

Time (min) % B Event
0.0 40 Initial Hold
2.0 40 Desalting
12.0 98 Linear Gradient
14.0 98 Wash
14.1 40 Re-equilibration

| 16.0 | 40 | End |[1]

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive.[1]

  • Spray Voltage: 4500 V.

  • Source Temp: 400°C (TAGs require high heat for desolvation).

  • Curtain Gas: 30 psi.[1]

  • Collision Gas: Medium.[1]

MRM Transitions (Quantification)

Note: OLL (C57H102O6) MW = 882.8. Precursor is


.
AnalytePrecursor (m/z)Product (m/z)IDCE (V)Role
OLL 900.8603.5Loss of Linoleic (18:[1]2) + NH325Quantifier
OLL 900.8601.5Loss of Oleic (18:1) + NH327Qualifier
IS (d5-TAG) [Calc based on IS][Fragment]Internal Standard25Reference
  • Mechanistic Note: The 603.5 product ion corresponds to the DAG fragment containing two Oleic acid chains (18:1/18:1), which remains after the neutral loss of the Linoleic acid moiety (sn-3). This is the most specific transition for the OLL structure compared to isomers with different FA compositions.

Data Visualization & Workflows

Experimental Workflow

The following diagram illustrates the critical path from sample to data, highlighting the phase separation logic.

LipidExtraction cluster_Phases Biphasic System Sample Biological Sample (50 µL Plasma) Spike Spike Internal Standard (Deuterated TAG) Sample->Spike Lysis Protein Precipitation (MeOH Addition) Spike->Lysis Extract MTBE Extraction (Matyash Method) Lysis->Extract PhaseSep Phase Separation (Add Water + Centrifuge) Extract->PhaseSep Upper Upper Phase (Organic) Contains: OLL, TAGs PhaseSep->Upper Lipids Partition Lower Lower Phase (Aqueous) Contains: Salts, Proteins PhaseSep->Lower Waste Dry Evaporation (N2) Upper->Dry LCMS LC-MS/MS Analysis (C18 Column, +ESI) Dry->LCMS

Figure 1: MTBE extraction workflow ensuring selective isolation of neutral lipids (TAGs) in the upper organic phase.

Fragmentation Mechanism

Understanding the origin of the quantifier ion is crucial for troubleshooting matrix interference.

Fragmentation cluster_Products Product Ions (DAGs) Precursor Precursor Ion [M+NH4]+ m/z 900.8 Transition Collision Induced Dissociation (CID) Precursor->Transition Prod1 Quantifier Ion [DAG(18:1/18:1)]+ m/z 603.5 Transition->Prod1 Prod2 Qualifier Ion [DAG(18:1/18:2)]+ m/z 601.5 Transition->Prod2 Loss1 Neutral Loss: Linoleic Acid (18:2) + NH3 Prod1->Loss1 Loss2 Neutral Loss: Oleic Acid (18:1) + NH3 Prod2->Loss2

Figure 2: Fragmentation pathway of ammoniated OLL.[1] The quantifier ion (603.5) results from the loss of the unique linoleic acid moiety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Sodium Adduct FormationEnsure Ammonium Formate is fresh in mobile phases. Sodium suppresses the desired

species.
Carryover TAG StickinessUse a strong needle wash: IPA:Hexane:ACN (2:2:1) .[1] TAGs adhere to plastic; use glass inserts.[1]
Peak Broadening Solubility MismatchEnsure reconstitution solvent (IPA/ACN) matches the starting gradient conditions. Do not reconstitute in 100% IPA.
RT Shift Column SaturationLipid extracts are dirty.[1] If pressure increases, perform a high-organic wash or use a guard column.[1]

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.[1] Link

  • LIPID MAPS® Structure Database. (2025). Structure details for TG(18:1/18:1/18:2). Lipid Genetics, Phenotypes and Structures.[1]Link

  • Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206.[1] Link

  • Murphy, R. C., et al. (2007).[1] Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Journal of The American Society for Mass Spectrometry. Link (Cited for adduct logic).

Sources

Application

Application Note: Targeted Isolation of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) via Multi-Stage Solid Phase Extraction

Executive Summary This guide details a robust, two-stage Solid Phase Extraction (SPE) protocol for the isolation and enrichment of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) from complex biological matrices (plasma, tiss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, two-stage Solid Phase Extraction (SPE) protocol for the isolation and enrichment of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) from complex biological matrices (plasma, tissue, or botanical oils).

Isolating a specific triacylglycerol (TAG) species like OOL is chemically challenging because standard extraction methods (e.g., Folch, Bligh-Dyer) yield a total lipid extract containing phospholipids (PLs), free fatty acids (FFAs), and sterols. Furthermore, separating OOL (4 double bonds) from structurally similar TAGs like Triolein (OOO, 3 double bonds) or Dilinoleoyl-oleoyl-glycerol (LLO, 5 double bonds) requires selectivity based on


-electron density (unsaturation) rather than just polarity.

The Solution: A sequential workflow utilizing Aminopropyl (


) SPE  for bulk class separation, followed by Silver Ion (

) SPE
for high-resolution fractionation based on the degree of unsaturation.

Analyte Profile & Chemical Logic

PropertyDescription
Analyte 1,2-Dioleoyl-3-linoleoyl-sn-glycerol
Abbreviation OOL (TAG 54:[1]4)
CAS Number 72120-34-4
Structure Glycerol backbone esterified with two Oleic acids (18:[1][2]1) and one Linoleic acid (18:2).[2][3]
Total Unsaturation 4 Double Bonds (2 from Oleic + 2 from Linoleic).
Hydrophobicity Extremely High (LogP > 20).
Key Challenge Co-elution with other neutral lipids in Reversed-Phase (C18) systems.
The Separation Mechanism[4][5]
  • Stage 1 (Aminopropyl SPE): Exploits polar interactions. The amino groups on the silica surface hydrogen bond with the polar headgroups of phospholipids and the carboxyl groups of FFAs, retaining them. Neutral TAGs (like OOL) pass through unretained in non-polar solvents.

  • Stage 2 (Silver Ion SPE): Exploits charge-transfer complexation. Silver ions (

    
    ) immobilized on a cation-exchange scaffold form weak, reversible complexes with the 
    
    
    
    -electrons of carbon-carbon double bonds. Retention time correlates directly with the number of double bonds (
    
    
    ).

Experimental Protocol

Stage 1: Lipid Class Separation (Clean-up)

Objective: Isolate the "Neutral Lipid" fraction (containing all TAGs) from Phospholipids, FFAs, and Sterols. Cartridge: Aminopropyl (


) bonded silica, 500 mg / 3 mL (e.g., Waters Sep-Pak or Agilent Bond Elut).
Reagents
  • Solvent A: Hexane (or Heptane)

  • Solvent B: Chloroform:Isopropanol (2:1 v/v)[4]

  • Solvent C: Diethyl Ether:Acetic Acid (98:2 v/v)[4][5]

  • Solvent D: Methanol

Workflow Steps
  • Sample Prep: Dissolve crude lipid extract (from LLE) in 0.5 mL Hexane.

  • Conditioning: Wash cartridge with 4 mL Hexane.

  • Loading: Apply sample to the cartridge. Collect flow-through (contains some non-polar hydrocarbons).

  • Elution 1 (Target Fraction - TAGs): Elute with 4 mL Chloroform:Isopropanol (2:1) .

    • Note: This fraction contains OOL, other TAGs, and Cholesterol Esters.

    • Action: Evaporate this fraction to dryness under Nitrogen (

      
      ).
      
  • Elution 2 (Waste - FFAs): Elute with 4 mL Solvent C. Discard.

  • Elution 3 (Waste - PLs): Elute with 4 mL Methanol. Discard.

Stage 2: Silver Ion Fractionation (Enrichment)

Objective: Isolate OOL (4 double bonds) from other TAGs (Saturates, Monoenes, Dienes, Trienes). Cartridge: Commercial Ag-Ion SPE (e.g., Supelco Discovery Ag-Ion) OR Self-packed SCX cartridge loaded with


.
Preparation of Ag-Ion Cartridges (If not purchasing pre-made)
  • Use a Strong Cation Exchange (SCX) cartridge (benzenesulfonic acid bonded silica).

  • Pass 4 mL of 0.5 M Silver Nitrate (

    
    )  in aqueous acetonitrile (10:1 Acetonitrile:Water) through the column.
    
  • Wrap column in aluminum foil (Ag is light sensitive).

  • Wash with 5 mL Acetonitrile, then 5 mL Acetone, then 10 mL Dichloromethane (DCM).

Fractionation Protocol
  • Loading Solvent: Dichloromethane (DCM)

  • Elution Gradient: Increasing polarity to break Ag-

    
     interactions.
    
FractionElution SolventVolumeTargeted Species (Double Bonds)Contains OOL?
1 100% DCM5 mLSaturates, Monoenes (0-1 DB)No
2 DCM : Acetone (90:10)5 mLDienes, Trienes (2-3 DB)No (Removes OOO)
3 DCM : Acetone (80:20) 5 mL Tetraenes (4 DB) YES (Target)
4 Acetone : Acetonitrile (90:10)5 mLPolyenes (5+ DB)No (Removes LLL)
  • Action: Collect Fraction 3 . Evaporate to dryness under

    
    . Reconstitute in LC-MS mobile phase (e.g., Isopropanol/Acetonitrile).[6]
    

Analytical Validation (LC-MS/MS)

To verify the recovery and purity of OOL, use the following LC-MS parameters.

  • Column: C18 Reversed Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

    • Why: Ag-SPE separates by unsaturation; C18 separates by hydrophobicity (carbon chain length). The combination provides 2D-orthogonality.

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.

  • Ionization: ESI Positive Mode. Look for the Ammonium adduct

    
    .
    
  • MRM Transition (OOL):

    • Precursor:

      
       (
      
      
      
      for TAG 54:4)
    • Product Ions:

      
       (Loss of 18:2 FA) and 
      
      
      
      (Loss of 18:1 FA).

Visual Workflows

Logic Diagram: Multi-Stage Isolation

SPE_Workflow cluster_Stage1 Stage 1: Class Separation (Aminopropyl SPE) cluster_Stage2 Stage 2: Species Fractionation (Ag-Ion SPE) Start Crude Lipid Extract (Plasma/Tissue) Load_NH2 Load on NH2 Cartridge (Hexane) Start->Load_NH2 Elute_TAG Elute Neutral Lipids (CHCl3:IPA 2:1) Load_NH2->Elute_TAG Waste_PL Retained: Phospholipids/FFAs (Discard) Load_NH2->Waste_PL Load_Ag Load on Ag-Ion Cartridge (DCM) Elute_TAG->Load_Ag Evaporate & Reconstitute Frac_1 Fraction 1: Saturates/Monoenes (100% DCM) Load_Ag->Frac_1 Frac_2 Fraction 2: Dienes/Trienes (OOO) (90:10 DCM:Acetone) Frac_1->Frac_2 Frac_3 Fraction 3: Tetraenes (OOL) (80:20 DCM:Acetone) Frac_2->Frac_3 Frac_4 Fraction 4: Polyenes (LLL) (Acetone/ACN) Frac_3->Frac_4 Finish Purified OOL (TAG 54:4) Ready for LC-MS Frac_3->Finish Target Collected

Caption: Figure 1. Sequential Solid Phase Extraction workflow for isolating 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.

Critical Considerations & Troubleshooting

  • Regioisomers: This protocol enriches TAGs with 4 double bonds. It separates OOL (18:1/18:1/18:2) from OOO (18:1/18:1/18:[3]1) effectively. However, it may not fully resolve OOL from its regioisomer OLO (1-Oleoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol). Regioisomer separation typically requires Silver Ion HPLC (not SPE) or specialized MS fragmentation analysis.

  • Cartridge Capacity: Do not overload the Ag-Ion cartridge. Overloading causes "displacement effects" where highly unsaturated species push less unsaturated species off the column early, ruining the fractionation. Keep lipid load < 1 mg per 500 mg sorbent.

  • Solvent Quality: Use HPLC-grade solvents. Traces of water in DCM can deactivate the Silver Ions.

  • Light Sensitivity: Silver nitrate is light-sensitive. Wrap Ag-Ion columns in foil and perform elution away from direct sunlight to prevent silver reduction (blackening of the column).

References

  • Christie, W.W. (1989).[7] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[7][8] Journal of Lipid Research, 30, 1471-1473.[7] [Link]

  • Cyberlipid Center. Fractionation of Neutral Lipids by SPE. [Link]

  • AOCS Lipid Library. Silver Ion Chromatography - Introduction and Practical Guide. [Link]

  • Ruiz-Gutierrez, V. & Perez-Camino, M.C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341. [Link]

Sources

Method

Application Note: High-Precision Quantitation of Triacylglycerols using 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) Isotopologues

Executive Summary Triacylglycerols (TGs) are the primary energy storage lipids in eukaryotic cells and critical biomarkers for metabolic diseases, including atherosclerosis, steatohepatitis (MASH), and type 2 diabetes. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triacylglycerols (TGs) are the primary energy storage lipids in eukaryotic cells and critical biomarkers for metabolic diseases, including atherosclerosis, steatohepatitis (MASH), and type 2 diabetes. Accurate quantification of specific TG isomers is challenging due to the immense structural diversity and isobaric overlap of lipid species.

This guide details the protocol for using 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (TG 18:1_18:1_18:2, hereafter OOL ) in quantitative lipidomics.

Crucial Distinction:

  • Analyte/Calibrant: Unlabeled OOL is a major endogenous lipid in human plasma and tissue. It is used as a Calibration Standard to determine linearity and response factors.

  • Internal Standard (IS): For biological samples, the Deuterated Analog (TG 18:1_18:1_18:2-d5) must be used to correct for extraction efficiency and ionization suppression. Using unlabeled OOL as an IS is only valid in synthetic matrices devoid of endogenous lipids.

This protocol employs the BUME (Butanol/Methanol) extraction method—superior to Folch for automation and recovery—coupled with LC-MS/MS (MRM) for femtomole-level sensitivity.

Technical Rationale & Experimental Design

The Molecule: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol
  • Structure: Glycerol backbone esterified with two Oleic acids (18:1) and one Linoleic acid (18:2).

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Monoisotopic Mass: 882.7676 Da

  • Role in Lipidomics: OOL represents "medium-high" unsaturation. It serves as an ideal surrogate for normalizing TGs with 2-4 double bonds, bridging the ionization efficiency gap between saturated (e.g., Tripalmitin) and polyunsaturated (e.g., Trilinolenin) species.

Mechanism of Quantification (Isotope Dilution)

Lipidomics relies on Isotope Dilution Mass Spectrometry (IDMS) . The deuterated internal standard (d5-OOL) is spiked into the sample before extraction. Since d5-OOL and endogenous OOL share near-identical physicochemical properties, they co-elute and experience the same matrix effects. The ratio of their signals provides the concentration, independent of ion suppression.

Self-Validating System:

  • Retention Time Locking: The d5-IS must elute within ±0.05 min of the analyte.

  • Transition Ratio: Monitoring two transitions (loss of 18:1 vs. loss of 18:2) confirms structural identity.[1]

Workflow Visualization

The following diagram outlines the BUME extraction and LC-MS/MS workflow.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (TG 18:1_18:1_18:2-d5) Sample->Spike 10 µL IS Mix BUME_1 BUME Extraction Phase 1 (Butanol:MeOH 3:1) Spike->BUME_1 Cell Lysis/Mixing BUME_2 Phase Separation (+ Heptane:EtOAc 3:1 + 1% Acetic Acid) BUME_1->BUME_2 Partitioning Organic Collect Upper Organic Phase BUME_2->Organic No Centrifuge (Optional) Dry Evaporate & Reconstitute (CHCl3:MeOH or IPA) Organic->Dry N2 Stream LCMS LC-MS/MS Analysis (C18 Column, ESI+) Dry->LCMS Injection Data Quantitation (Area Ratio: Analyte/IS) LCMS->Data TargetLynx/MultiQuant

Caption: BUME extraction workflow for high-throughput lipidomics, ensuring quantitative recovery of neutral lipids.

Detailed Protocols

Reagents & Standards
  • Internal Standard (IS): 1,2-Dioleoyl-3-linoleoyl-sn-glycerol-d5 (d5-OOL).

    • Preparation: Dissolve to 10 µM in CHCl

      
      :MeOH (1:1). Store at -20°C.
      
  • Calibration Standard: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (Unlabeled).

    • Preparation: Serial dilution (0.1 µM to 100 µM) to build standard curves.

  • Solvents: LC-MS grade Butanol, Methanol, Heptane, Ethyl Acetate, Isopropanol (IPA), Ammonium Formate.

Protocol A: BUME Extraction (Automated/Manual)

The BUME method is selected over Folch for its compatibility with automation and cleaner lipid recovery (Löfgren et al., 2012).

  • Sample Aliquot: Transfer 10–50 µL of plasma (or 10 mg homogenized tissue) into a glass vial or 96-well plate.

  • IS Spiking: Add 10 µL of d5-OOL Internal Standard (10 µM) to every sample, blank, and calibrator. Vortex 10s.

    • Why? Spiking before extraction corrects for lipid loss during phase separation.

  • BUME Addition: Add 300 µL Butanol:Methanol (3:1) . Vortex 1 min (pulse).

  • Partitioning: Add 300 µL Heptane:Ethyl Acetate (3:1) followed by 300 µL 1% Acetic Acid (aq).

  • Separation: Vortex gently. Allow to stand for 10 min or centrifuge at 500 x g for 2 min.

    • Observation: The upper phase is the organic layer containing TGs.

  • Collection: Transfer the upper organic phase to a clean vial.

  • Re-extraction (Optional): For >99% recovery, repeat steps 4-6 on the lower phase.

  • Drying: Evaporate under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Isopropanol:Acetonitrile:Water (65:30:5) .

Protocol B: LC-MS/MS Conditions

Triacylglycerols ionize best as Ammonium adducts


.
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:[2]40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:[2]10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: Linear ramp to 99% B

    • 12-14 min: Hold 99% B

    • 14.1 min: Re-equilibrate 40% B.

Mass Spectrometry Transitions (MRM)

TGs fragment via neutral loss of a fatty acid side chain, generating a Diacylglycerol (DAG) product ion.

AnalytePrecursor Ion

Product Ion

Collision Energy (V)Role
OOL (Analyte) 900.8 603.5 (Loss of 18:1)25Quantifier
OOL (Analyte) 900.8601.5 (Loss of 18:2)27Qualifier
d5-OOL (IS) 905.8 608.5 (Loss of 18:1)25Internal Standard

Note: The d5 label is typically on the glycerol backbone or one FA chain. Ensure the product ion monitored retains the label if the label is on the DAG fragment.

Fragmentation Logic (Graphviz)

Understanding the neutral loss is vital for troubleshooting.

TGFragmentation Precursor Precursor Ion [M+NH4]+ (m/z 900.8) TG(18:1/18:1/18:2) Collision Collision Cell (CID) Precursor->Collision Frag1 Product Ion 1 [DAG]+ (m/z 603.5) (Loss of 18:1 + NH3) Collision->Frag1 Major Path Frag2 Product Ion 2 [DAG]+ (m/z 601.5) (Loss of 18:2 + NH3) Collision->Frag2 Minor Path Neutral1 Neutral Loss Oleic Acid (18:1) + NH3 Collision->Neutral1 Neutral2 Neutral Loss Linoleic Acid (18:2) + NH3 Collision->Neutral2

Caption: MS/MS fragmentation pathway of OOL. The ammonium adduct loses ammonia and a fatty acid to form the DAG carbocation.

Data Analysis & Quality Control

Response Factor Calculation

If d5-OOL is unavailable and you must use a surrogate IS (e.g., TG 17:0/17:0/17:0-d5), you must calculate a Response Factor (RF) using the unlabeled OOL standard.



Acceptance Criteria (Self-Validating)
  • Linearity: Standard curve

    
    .
    
  • Precision: CV < 15% for QC samples (n=6).

  • Retention Time: Analyte and d5-IS must align within 0.05 min.

  • Blank Check: The "0 µM" standard (containing only IS) must show <1% signal of the LLOQ in the analyte channel (checking for isotopic impurity of the IS).

References

  • Löfgren, L., et al. (2012). "The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma."[3] Journal of Lipid Research.[3]

  • LIPID MAPS® Structure Database. "1,2-dioleoyl-3-linoleoyl-sn-glycerol."

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry.

  • Avanti Polar Lipids. "Deuterated Triacylglycerol Standards."

Sources

Application

Application Note: Kinetic Profiling &amp; Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL)

Abstract This application note details the kinetic characterization of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) under enzymatic hydrolysis by pancreatic lipase. As a structured triacylglycerol (TAG) containing both mon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the kinetic characterization of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) under enzymatic hydrolysis by pancreatic lipase. As a structured triacylglycerol (TAG) containing both monounsaturated (oleic, C18:1) and polyunsaturated (linoleic, C18:2) fatty acids, OOL serves as a critical model for lipid digestion, structured lipid design, and parenteral nutrition formulations. This guide provides a validated workflow using pH-stat titration for real-time kinetics and High-Performance Liquid Chromatography (HPLC) for regiospecific product analysis, grounded in the consensus INFOGEST digestion parameters.

Introduction & Mechanistic Basis[1][2][3][4]

The Substrate: OOL

1,2-Dioleoyl-3-linoleoyl-sn-glycerol is a chiral TAG. Its stereochemistry is defined by:

  • 
    -1 Position:  Oleic Acid (C18:1)
    
  • 
    -2 Position:  Oleic Acid (C18:1)
    
  • 
    -3 Position:  Linoleic Acid (C18:2)
    
Enzyme Specificity: Pancreatic Lipase

Pancreatic lipase (PL), in the presence of its cofactor colipase, exhibits 1,3-regioselectivity . It preferentially hydrolyzes the ester bonds at the


-1 and 

-3 positions of the glycerol backbone.
  • Primary Hydrolysis: Cleavage of

    
    -1 (Oleic) and 
    
    
    
    -3 (Linoleic).
  • Resistant Bond: The

    
    -2 position is sterically protected and generally resistant to hydrolysis by PL.
    
  • End Products: The reaction yields two Free Fatty Acids (FFAs) and one 2-Monoacylglycerol (2-MAG), specifically 2-Monoolein .

Reaction Pathway Visualization

The following diagram illustrates the theoretical hydrolysis pathway of OOL, highlighting the generation of regiospecific intermediates.

OOL_Hydrolysis OOL 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (Substrate) Intermediates Intermediates: 1,2-Dioleoyl-sn-glycerol + Free Linoleic Acid OR 2,3-Dioleoyl-linoleoyl-sn-glycerol + Free Oleic Acid OOL->Intermediates Fast Hydrolysis (sn-1 or sn-3) Products Final Products: 2-Monoolein (2-MAG) + Free Oleic Acid + Free Linoleic Acid Intermediates->Products Rapid Conversion Enzyme Pancreatic Lipase + Colipase Enzyme->OOL

Figure 1: Regiospecific hydrolysis of OOL by Pancreatic Lipase. Note the retention of the sn-2 Oleic acid in the final 2-MAG product.

Experimental Protocols

Protocol A: Real-Time Kinetics via pH-Stat Titration

Purpose: To determine the initial rate of hydrolysis (


) and total extent of lipolysis. This method relies on the neutralization of released Free Fatty Acids (FFAs) by a titrant (NaOH) to maintain a constant pH.[1]
Reagents & Equipment
  • Buffer: Tris-Maleate (50 mM) or Phosphate buffer, pH 8.0, containing 150 mM NaCl and 5 mM CaCl

    
     (Calcium is critical to precipitate FFAs and prevent product inhibition).
    
  • Bile Salts: Sodium Taurodeoxycholate (NaTDC), 5 mM (critical for interfacial activation).

  • Enzyme: Porcine Pancreatic Lipase (Type II, crude or purified), standardized to TAME units or Tributyrin activity.

  • Substrate: OOL (Emulsified).

  • Equipment: Metrohm Titrando or equivalent pH-stat titrator; thermostated vessel (37°C).

Step-by-Step Methodology
  • Emulsion Preparation (Critical):

    • Mix 500 mg OOL with 15 mL lipolysis buffer containing bile salts.

    • Sonicate (probe sonicator) for 3 mins (30s on/30s off) on ice to generate a stable emulsion. Note: Droplet size affects surface area and rate; ensure consistency.

  • System Setup:

    • Transfer 20 mL of emulsion to the thermostated reaction vessel (37°C).

    • Insert pH electrode and titrant dispenser tip.

    • Adjust pH to 8.00 using 0.1 M NaOH or HCl.

    • Allow signal to stabilize (monitor background drift).

  • Enzyme Injection:

    • Add 100 µL of Lipase/Colipase solution (approx. 1000 U/mL).

    • Immediately start the pH-stat recording.

  • Titration:

    • The system will automatically titrate 0.1 M NaOH to maintain pH 8.0.

    • Record volume of NaOH (

      
      ) vs. Time (
      
      
      
      ) for 30–60 minutes.
  • Calculation:

    • The rate of hydrolysis (

      
      mol FFA/min) is calculated from the slope of the linear portion of the curve.
      
      
      
      
Protocol B: Regiospecific Product Analysis (HPLC-ELSD)

Purpose: To confirm the 1,3-specificity and quantify the ratio of released Oleic vs. Linoleic acid.

Workflow Visualization

HPLC_Workflow Sample Digestion Aliquot (from pH-Stat) Quench Quenching Add 1M HCl (pH < 2) Stop Enzyme Activity Sample->Quench Extract Lipid Extraction Chloroform:Methanol (2:1) Quench->Extract Separate Phase Separation Collect Organic Phase Dry under N2 Extract->Separate Reconstitute Reconstitute in Mobile Phase Separate->Reconstitute HPLC HPLC Analysis Column: C18 Reverse Phase Detector: ELSD or CAD Reconstitute->HPLC

Figure 2: Sample preparation and analysis workflow for chromatographic profiling of lipolysis products.

Methodology
  • Sampling: At

    
     min, withdraw 500 µL aliquots from the pH-stat vessel.
    
  • Quenching: Immediately add 50 µL 4M HCl to drop pH < 2.0, irreversibly denaturing the lipase.

  • Extraction: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex 1 min. Centrifuge 2000 x g. Collect lower organic phase.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Acetonitrile/Isopropanol.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) (Required because lipids have poor UV absorption).

    • Target Analytes: Triacylglycerol (OOL), Diacylglycerols (1,2-DAG vs 1,3-DAG), 2-Monoolein, Free Oleic Acid, Free Linoleic Acid.

Data Analysis & Interpretation

Calculating Hydrolysis Rates

The rate of hydrolysis for OOL is often compared to a standard (e.g., Triolein). Use the following table to structure your results:

ParameterFormula / DefinitionExpected Observation for OOL
Initial Rate (

)
Slope of NaOH vol. vs time (

to

min)
High initial rate, potentially faster than Trilinolein due to

-1 Oleic preference.
Extent of Lipolysis (%)

Should approach 66.6% (release of 2 out of 3 FAs).
Regioselectivity Index Ratio of Free Oleic : Free LinoleicIdeally 1:1 if

-1 and

-3 are hydrolyzed equally. Deviations indicate fatty acid specificity.[2]
Interpreting the "Lag Phase"

If a lag phase is observed in the pH-stat trace:

  • Cause: The enzyme cannot access the interface immediately.

  • Solution: Check the quality of the emulsion (Protocol A, Step 1) or increase the concentration of Colipase, which anchors the lipase to the bile-salt-covered lipid droplets.

References

  • Brodkorb, A., et al. (2019).[3] INFOGEST static in vitro simulation of gastrointestinal food digestion.[4] Nature Protocols.

  • Lykidis, A., et al. (1995).[5] Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases. European Journal of Biochemistry.

  • Mattson, F. H., & Volpenhein, R. A. (1964). The digestion and absorption of triglycerides. Journal of Biological Chemistry. (Classic reference establishing 1,3-specificity).
  • Li, Y., & McClements, D. J. (2010). New Mathematical Model for Interpreting pH-Stat Digestion Profiles: Impact of Lipid Droplet Characteristics on in Vitro Digestibility. Journal of Agricultural and Food Chemistry.

  • Wageningen University & Research. (2024). Adjusting the infogest digestion protocol for improved application of lipid digestion.

Sources

Method

Application Note: High-Fidelity Synthesis of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) Reference Standards

Executive Summary The synthesis of chiral triacylglycerols (TAGs) such as 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) presents a unique challenge: maintaining stereochemical integrity at the sn-2 position while preventing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of chiral triacylglycerols (TAGs) such as 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) presents a unique challenge: maintaining stereochemical integrity at the sn-2 position while preventing acyl migration during the deprotection and acylation steps. This guide details a chemo-enzymatic validatable protocol designed to produce Reference Standard Grade OLL (>99% purity, >98% regio-purity).

Unlike random interesterification, this protocol utilizes a chiral template strategy starting from (S)-Solketal, ensuring absolute definition of the sn-1, sn-2, and sn-3 positions.

Strategic Synthesis Planning

The Chirality Challenge

Natural TAGs are often chiral. In OLL, the glycerol backbone is asymmetric because the fatty acids at sn-1 (Oleic) and sn-3 (Linoleic) are different.

  • Target Molecule: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol[1][2][3][4]

  • Structure:

    • sn-1: Oleic Acid (18:1, cis-9)

    • sn-2: Oleic Acid (18:1, cis-9)

    • sn-3: Linoleic Acid (18:2, cis-9,12)

The "Acyl Migration" Trap

The primary failure mode in TAG synthesis is 1,2-acyl migration . When a 1,2-diacylglycerol (DAG) or monoacylglycerol (MAG) intermediate is formed, the acyl group at sn-2 can migrate to the primary hydroxyls (sn-1 or sn-3) to form a thermodynamically more stable isomer. This scrambles the structure.

  • Solution: We utilize Dimethylboron bromide (Me₂BBr) for acetonide deprotection. Unlike acidic hydrolysis, this reagent cleaves the dioxolane ring at low temperatures (-50°C to -78°C) without triggering acyl migration, preserving the regiospecificity established in the first step.

Synthesis Protocol

Phase 1: Stereoselective Acylation of sn-3

We begin with (S)-Solketal (1,2-O-isopropylidene-sn-glycerol). In this chiral pool material, the sn-1 and sn-2 positions are protected, leaving the sn-3 hydroxyl free for functionalization.

Reagents:

  • (S)-Solketal (>99% ee)

  • Linoleic Acid (>99%)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (dry)

Procedure:

  • Dissolve Linoleic acid (1.1 eq) and (S)-Solketal (1.0 eq) in dry CH₂Cl₂ under Argon.

  • Add DMAP (0.1 eq) followed by DCC (1.1 eq) at 0°C.

  • Stir at room temperature for 12 hours. The urea byproduct will precipitate.

  • Filter off the urea. Wash the filtrate with 0.5N HCl, saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Product: 1,2-O-isopropylidene-3-linoleoyl-sn-glycerol .

Phase 2: The "Anti-Migration" Deprotection

This is the critical step. We must expose the sn-1 and sn-2 hydroxyls without allowing the Linoleoyl group at sn-3 to migrate.

Reagents:

  • Dimethylboron bromide (Me₂BBr) (Caution: Pyrophoric/Air sensitive)

  • Dry Diethyl Ether or Dichloromethane

  • Saturated NaHCO₃ (cold)

Procedure:

  • Cool a solution of 1,2-O-isopropylidene-3-linoleoyl-sn-glycerol in dry CH₂Cl₂ to -78°C .

  • Add Me₂BBr (1.2 eq) dropwise.

  • Stir at -50°C for 1 hour. Monitor by TLC (disappearance of starting material).

  • Quench: Pour the cold reaction mixture rapidly into a vigorously stirring biphasic mixture of Ether and cold saturated NaHCO₃. Rapid neutralization is key to preventing acid-catalyzed migration.

  • Extract with Ether, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).

  • Product: 3-Linoleoyl-sn-glycerol (a chiral 1-monoacylglycerol). Use immediately in Phase 3.

Phase 3: Final Assembly (sn-1,2 Acylation)

We now cap the sn-1 and sn-2 positions with Oleic acid.

Reagents:

  • Oleic Acid (2.5 eq)

  • EDC[3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (0.5 eq)

  • Dry CH₂Cl₂

Procedure:

  • Dissolve 3-Linoleoyl-sn-glycerol in dry CH₂Cl₂.

  • Add Oleic acid (2.5 eq) and DMAP.

  • Add EDC·HCl (3.0 eq) at 0°C.

  • Stir at room temperature for 24 hours.

  • Purification: Flash chromatography on Silica Gel impregnated with Silver Nitrate (Ag-SiO₂) is recommended if separation from saturated impurities is needed. For standard purification, Silica Gel (Hexane/Ether gradient) is sufficient.

  • Final Product: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) .

Visual Workflow

SynthesisWorkflow Start (S)-Solketal (sn-1,2 Protected) Step1 Step 1: Esterification (Linoleic Acid, DCC, DMAP) Start->Step1 Inter1 Intermediate A: 1,2-O-isopropylidene-3-linoleoyl-sn-glycerol Step1->Inter1 Step2 Step 2: Deprotection (Me2BBr, -78°C) *CRITICAL: NO MIGRATION* Inter1->Step2 Cleaves Acetonide Inter2 Intermediate B: 3-Linoleoyl-sn-glycerol (Chiral MAG) Step2->Inter2 Yields Free sn-1,2 OH Step3 Step 3: Double Acylation (Oleic Acid, EDC, DMAP) Inter2->Step3 Final Final Product: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol Step3->Final

Caption: Chemo-enzymatic synthesis pathway emphasizing the critical low-temperature deprotection step to prevent acyl migration.

Quality Control & Validation

To certify this material as a Reference Standard, you must validate both Purity and Regiospecificity .

A. Regiospecificity Check: Pancreatic Lipase Hydrolysis

Pancreatic lipase specifically hydrolyzes the sn-1 and sn-3 positions of TAGs, leaving the sn-2 position intact as a 2-Monoacylglycerol (2-MAG).

Protocol:

  • Emulsify 10 mg OLL in Tris buffer (pH 8.0) with Bile Salts and Gum Arabic.

  • Add Porcine Pancreatic Lipase and incubate at 37°C for 10-15 minutes (partial hydrolysis).

  • Extract lipids and separate via TLC (Hexane/Ether/Acetic Acid).

  • Isolate the 2-MAG band and the Free Fatty Acid (FFA) band.

  • Transmethylate and analyze via GC-MS.

Acceptance Criteria:

Fraction Expected Fatty Acid Composition Logic
2-MAG >99% Oleic Acid sn-2 is exclusively Oleic. Presence of Linoleic indicates migration.

| FFA | ~50% Oleic / ~50% Linoleic | Lipase cleaves sn-1 (Oleic) and sn-3 (Linoleic). |

B. NMR Characterization

¹H NMR (500 MHz, CDCl₃):

  • Glycerol Backbone:

    • sn-2 H: Quintet at δ 5.26 ppm .

    • sn-1/3 H: dd at δ 4.14 - 4.30 ppm .

  • Fatty Acid Signatures:

    • Bis-allylic protons (Linoleic): Multiplet at δ 2.77 ppm . Integration = 2H (from 1 Linoleic chain).

    • Allylic protons (Oleic + Linoleic): Multiplet at δ 2.01 ppm .

    • Terminal Methyls: Triplet at δ 0.88 ppm .

Interpretation: The ratio of the bis-allylic peak (2.77 ppm) to the sn-2 glycerol peak (5.26 ppm) must be 2:1 . A ratio deviation implies incorrect FA stoichiometry (e.g., OLO or LLO species).

Storage and Stability

  • Oxidation Risk: Linoleic acid is polyunsaturated and prone to autoxidation.

  • Storage: Store neat or in degassed Chloroform at -20°C or -80°C .

  • Additive: Add 0.01% BHT (Butylated hydroxytoluene) if permissible for end-use.

  • Container: Amber glass vials with Teflon-lined caps, under Argon atmosphere.

References

  • Kodali, D. R., et al. (1985). "Structure and polymorphism of 1,2-dioleoyl-3-acyl-sn-glycerols." Biochemistry, 24(14), 3757-3764. Link

  • Gudmundsson, B., et al. (2024). "Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls." Analytical Chemistry. Link

  • Takagi, T., & Itabashi, Y. (1987). "Stereospecific synthesis of enantiomeric triacylglycerols." Lipids, 22, 596-600.
  • Becker, L., et al. (1993). "Acyl migration in 1,2-dipalmitoyl-sn-glycerol." Chemistry and Physics of Lipids, 65(3), 269-276. Link

  • Christie, W. W. (2025). "Structural Analysis of Triacylglycerols by Pancreatic Lipase Hydrolysis." AOCS Lipid Library. Link

Sources

Application

non-aqueous reversed-phase chromatography for TAG profiling

Application Note & Protocol Topic: High-Resolution Triacylglycerol (TAG) Profiling by Non-Aqueous Reversed-Phase Chromatography (NARP-HPLC) Audience: Researchers, scientists, and drug development professionals in lipidom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Resolution Triacylglycerol (TAG) Profiling by Non-Aqueous Reversed-Phase Chromatography (NARP-HPLC)

Audience: Researchers, scientists, and drug development professionals in lipidomics, food science, and clinical diagnostics.

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in biological systems and major components of natural fats and oils. Their immense structural diversity, arising from different combinations of fatty acid chain lengths, degrees of unsaturation, and positional isomers, presents a significant analytical challenge. This guide details a robust methodology for the high-resolution profiling of intact TAGs using Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC). By eliminating water from the mobile phase, NARP-HPLC provides superior resolution for these highly hydrophobic molecules. This document provides the fundamental principles, a detailed step-by-step protocol for coupling NARP-HPLC with Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS), and expert insights into method development, validation, and troubleshooting.

The Analytical Challenge: Unraveling TAG Complexity

The separation of TAGs is notoriously difficult due to several intrinsic factors:

  • Extreme Hydrophobicity: TAGs possess very low solubility in the aqueous-organic mobile phases typical of conventional reversed-phase HPLC, leading to poor peak shape and retention.[1]

  • Subtle Structural Differences: Many TAGs share the same equivalent carbon number (ECN) but differ in the position or geometry of double bonds, making them challenging to resolve.

  • Lack of UV Chromophores: Most TAGs do not possess a UV-absorbing chromophore, rendering standard UV-Vis detection ineffective and necessitating the use of universal detectors like ELSD or MS.[1][2]

Non-Aqueous Reversed-Phase (NARP) chromatography directly addresses these challenges by utilizing a purely organic mobile phase, which enhances the solubility of TAGs and allows for separation based on fine differences in their non-polar character.[1][3]

Principle of NARP Chromatography for TAG Separation

In NARP, the separation mechanism relies on the partitioning of analytes between a non-polar stationary phase (e.g., C18 or C30) and a mobile phase consisting of a mixture of organic solvents. Retention is primarily governed by the molecule's hydrophobicity.

  • Separation by Partition Number (PN): TAGs are separated according to their Partition Number (PN), where PN = CN - 2 * DB (CN = total number of carbons in the fatty acyl chains, DB = total number of double bonds). TAGs with a higher PN (longer chains, fewer double bonds) are more retained and elute later.[4]

  • Role of the Stationary Phase: Long-chain alkyl phases, such as C18 and C30, are ideal. While C18 is a versatile standard[5], C30 phases offer enhanced "shape selectivity," which can provide superior resolution for structurally similar TAGs, including cis/trans isomers and regioisomers.[6][7][8]

Instrumentation and Key Consumables

HPLC System

A standard HPLC or UHPLC system equipped with a binary pump capable of delivering precise gradients, a thermostatted column compartment, and a high-performance autosampler is required.

Column Selection: C18 vs. C30

The choice of column is critical for achieving optimal resolution.

Stationary PhaseAdvantagesBest Suited For
C18 (Octadecylsilane) Robust, versatile, and widely available. Excellent for general-purpose TAG screening.[5]Routine analysis, samples with well-differentiated TAGs.
C30 (Triacontylsilane) Offers superior shape selectivity, enabling the resolution of geometric (cis/trans) and positional isomers.[7][9]In-depth profiling of complex natural oils (e.g., olive, soybean), where subtle structural differences are critical.[6][8]
Mobile Phase Selection

NARP mobile phases consist of a "weak" and a "strong" organic solvent. The gradient starts with a higher proportion of the weak solvent and gradually increases the strong solvent concentration to elute the more retained, highly hydrophobic TAGs.

  • Weak Solvents: Acetonitrile (ACN) is the most common choice due to its low viscosity and good elution properties.[5]

  • Strong Solvents: Isopropanol (IPA), Methyl tert-butyl ether (MTBE), or Acetone are frequently used to elute the highly retained TAGs.[1][4]

  • Additives: Small amounts of modifiers like ammonium formate or acetate may be added when using mass spectrometry to promote the formation of specific adducts (e.g., [M+NH₄]⁺), which aids in identification and provides stable ionization.[3][10]

Detection Systems

Because TAGs lack a UV chromophore, universal detection methods are required.

DetectorPrinciple of OperationAdvantagesLimitations
ELSD/CAD Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11][12]Truly universal response for non-volatile compounds. Compatible with gradients.[2]Response can be non-linear and is dependent on analyte mass, not molar concentration. Destructive.[11]
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio (m/z).[13]Provides molecular weight and structural information (via MS/MS fragmentation). Highly sensitive and specific.[10][14]Higher cost and complexity. Ionization efficiency can vary between lipid species.

Experimental Workflow & Protocols

The overall workflow for NARP-HPLC profiling of TAGs is a streamlined process from sample preparation to data analysis.

NARP_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Acquisition Sample Sample Matrix (Oil, Fat, Tissue Extract) Dissolution Dissolution in Organic Solvent Sample->Dissolution Step 1 Filtration Syringe Filtration (0.22 µm PTFE) Dissolution->Filtration Step 2 HPLC NARP-HPLC System Filtration->HPLC Step 3: Injection Column Separation on C18 or C30 Column HPLC->Column Detector Detection Column->Detector ELSD ELSD Detector->ELSD MS Mass Spectrometry (MS) Detector->MS Data Data Processing & TAG Profiling ELSD->Data MS->Data

Caption: Experimental workflow for TAG profiling by NARP-HPLC.
Protocol 1: Sample Preparation (from Oil)

This protocol is a self-validating system; consistency in preparation is key to reproducible results.

Materials:

  • Isopropanol (HPLC Grade) or Acetone (HPLC Grade)

  • Vortex mixer

  • 0.22 µm PTFE syringe filters

  • Autosampler vials

Procedure:

  • Stock Solution: Accurately weigh approximately 10 mg of the oil sample into a glass tube.[15]

  • Dissolution: Add 1.0 mL of isopropanol (or acetone). Vigorously mix using a vortex mixer for 1 minute to ensure complete dissolution.[4][15]

  • Working Solution: Dilute the stock solution 1:10 with the same solvent to a final concentration of approximately 1 mg/mL.

  • Clarification: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to remove any particulate matter.[15] The sample is now ready for injection.

Protocol 2: NARP-HPLC-ELSD/MS Method

Instrumentation & Columns:

  • HPLC System: Agilent 1290 Infinity LC, Waters ACQUITY UPLC, or equivalent.

  • Column: Acclaim C30, 5 µm (4.6 × 150 mm) or equivalent C18 column.[6]

  • Column Temperature: 30 °C

Mobile Phase:

  • Solvent A: Acetonitrile (ACN)

  • Solvent B: Isopropanol (IPA)

Gradient Program:

Time (min)Flow Rate (mL/min)% Solvent A (ACN)% Solvent B (IPA)
0.01.0955
40.01.0595
50.01.0595
50.11.0955
60.01.0955

Injection & Detection:

  • Injection Volume: 5 µL

  • ELSD Settings (Typical):

    • Nebulizer Temperature: 30 °C

    • Evaporator (Drift Tube) Temperature: 40 °C[4]

    • Gas (Nitrogen) Pressure: 3.5 bar[4]

  • MS Settings (APCI/ESI - Positive Ion Mode):

    • Ion Source: ESI or APCI, Positive Mode

    • Scan Range: m/z 300–1200

    • Capillary/Spray Voltage: 3.5 - 4.0 kV[13][16]

    • Gas Temperature: 300-350 °C

    • Note: When using MS, add 10 mM ammonium formate to both mobile phases to promote [M+NH₄]⁺ adduct formation.[3][17]

Method Validation and System Suitability

To ensure the trustworthiness of the generated data, the method must be validated.

  • System Suitability: Before running a sample sequence, inject a standard mixture of known TAGs (e.g., from a well-characterized oil like soybean oil). Assess parameters such as retention time reproducibility (RSD < 2%), peak resolution, and detector response.[18]

  • Linearity: Prepare a series of dilutions of a standard over the expected concentration range (e.g., 0.05 to 2.0 mg/mL). Plot the detector response (peak area) versus concentration. For ELSD, a logarithmic transformation may be needed to achieve a linear fit. The correlation coefficient (R²) should be ≥ 0.99.[19]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which an analyte can be reliably detected (Signal-to-Noise ratio of 3:1 for LOD) and quantified (S/N of 10:1 for LOQ).[19][20]

  • Precision and Accuracy: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Accuracy can be determined by analyzing a certified reference material or through spike-recovery experiments.[18][20]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High System Backpressure Column frit blockage; precipitated sample on column head.Back-flush the column (if permitted by manufacturer). Filter all samples and mobile phases meticulously.[21]
Baseline Drift or Noise Contaminated mobile phase; detector temperature instability.Prepare fresh mobile phases with HPLC-grade solvents. Allow the detector (especially ELSD) to fully stabilize before starting the run.[22]
Poor Peak Shape (Tailing/Fronting) Sample solvent incompatible with the initial mobile phase; column overload.Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Reduce injection volume or sample concentration.[23]
Shifting Retention Times Inconsistent mobile phase preparation; column temperature fluctuation; column aging.Use a precision balance and volumetric flasks for mobile phase prep. Ensure the column oven is stable.[21] A loss of retention over time may indicate the need for column replacement.[23]
No Peaks or Low ELSD Signal Analyte is volatile; ELSD settings are not optimal (e.g., drift tube too hot).NARP-ELSD is for non-volatile analytes.[11] Optimize ELSD temperatures; lower temperatures are often better for semi-volatile compounds.[24]

References

  • Cheng, C., Gross, M. L., & Pittenauer, E. (2001). Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(3), 187-190. [Link]

  • Lee, J., & Foglia, T. A. (2000). Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry. Journal of the American Oil Chemists' Society, 77(10), 1049-1059. [Link]

  • Gaudreault, V., & Gauthier, C., et al. (2021). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. bioRxiv. [Link]

  • Cheng, C., Gross, M. L., & Pittenauer, E. (2001). Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Woodman, M. (2009). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent Technologies Application Note. [Link]

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  • Asbury, G. R., & Al-Saad, K., et al. (1999). Analysis of triacylglycerols and whole oils by matrix-assisted laser desorption/ionization time of flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(10), 983-991. [Link]

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  • Gottardi, D., & Sepulcri, A., et al. (2022). Optimized Identification of Triacylglycerols in Milk by HPLC-HRMS. Food Analytical Methods, 15, 1876–1884. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Triglyceride LC-MS Analysis

Focus Analyte: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG) Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the quantitative analysis of triglycerides (TGs) like 1,2-Dioleoyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG)

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the quantitative analysis of triglycerides (TGs) like 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOG) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common but critical challenge of matrix effects.

Introduction: The Challenge of the Matrix

In LC-MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest.[1] For OOG, especially in biological samples like plasma or serum, this includes a complex mixture of phospholipids, other lipid classes, proteins, and salts.[1][2] These co-eluting components can interfere with the ionization process of OOG in the mass spectrometer's source, leading to a phenomenon known as matrix effect . This can manifest as:

  • Ion Suppression: A reduction in the analyte signal, leading to poor sensitivity and underestimation of the true concentration.[1][3]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.[3]

Both phenomena severely compromise the accuracy, precision, and reproducibility of quantitative methods.[4][5] Phospholipids are notoriously problematic, particularly in electrospray ionization (ESI), as they are often abundant and can co-extract and co-elute with target analytes.[6][7] This guide provides a structured approach to systematically minimize these effects.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts of matrix effects in the context of OOG analysis.

Q1: What exactly are matrix effects, and why are they a particular problem for a non-polar lipid like OOG?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds.[3] In the electrospray (ESI) source, a finite number of charges and a limited surface area are available on the evaporating droplets for ions to be released into the gas phase.[3] When matrix components are present at high concentrations, they compete with the analyte (OOG) for these resources.[2]

For a non-polar molecule like OOG, which has a relatively low ionization efficiency to begin with, this competition is particularly detrimental. Highly abundant and more easily ionized matrix components, such as glycerophosphocholines, can dominate the ionization process, effectively suppressing the OOG signal.[7][8]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The most direct way to diagnose and visualize matrix effects is through a post-column infusion experiment . This technique involves infusing a standard solution of your analyte (OOG) at a constant rate directly into the MS source, downstream of the analytical column. You then inject a blank, extracted matrix sample onto the column. As the matrix components elute, any dip or rise in the constant signal of the infused analyte corresponds to a region of ion suppression or enhancement, respectively.[9][10] This allows you to see exactly where in your chromatogram the matrix effects are occurring.

Q3: Which ionization technique is best for OOG analysis to minimize matrix effects: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A3: For non-polar lipids like triglycerides, APCI is often the superior choice and is less susceptible to matrix effects than ESI.[2][11] APCI utilizes a gas-phase ionization mechanism, which is less affected by the charge competition and surface activity issues that plague the liquid-phase ESI process.[2] APCI is highly efficient for non-polar species and couples well with the non-aqueous mobile phases typically used in reversed-phase HPLC for TG separation.[11][12] While ESI can be used, it often requires the formation of adducts (e.g., [M+NH₄]⁺) to achieve good sensitivity for TGs, and remains more prone to suppression from matrix components like phospholipids.[13]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and why is it considered the gold standard for correcting matrix effects?

A4: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). For OOG, this would be ¹³C-labeled OOG. The SIL-IS is chemically identical to the analyte and therefore has the same extraction recovery, chromatographic retention time, and ionization efficiency.[14][15]

It is the "gold standard" because it co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[4][15] Since the mass spectrometer can distinguish between the light (analyte) and heavy (SIL-IS) versions, quantification is based on the ratio of their peak areas. This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect and providing highly accurate and precise results.[1]

PART 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of OOG.

Scenario 1: You observe high variability and poor reproducibility in your QC samples.
  • Problem: Your calculated concentrations for OOG are inconsistent across a batch, and the coefficient of variation (%CV) for your quality control (QC) samples is unacceptably high.

  • Primary Suspect: Differential matrix effects between samples are not being adequately corrected.

  • Troubleshooting Workflow:

    start High %CV in QCs is_check Are you using a Stable Isotope-Labeled IS? start->is_check no_is Implement a SIL-IS (e.g., ¹³C-OOG). This is the most critical step. is_check->no_is No yes_is Yes, a SIL-IS is used. is_check->yes_is Yes coelution_check Verify perfect co-elution of analyte and SIL-IS. yes_is->coelution_check no_coelution Incomplete overlap exposes analyte and IS to different matrix effects.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdYN2cj0kA6jrP8VWn-9t1SIN9mCAu-crhl-2EcN2rA4XdSjLJ3ndgN82SEEaKdpsNgd9tet3STV6HCTG3SX6yuN-M7LL-D1DT23QuBoPSQR7iuRtOnzEJVmH2FmGkgCtoOHbS6CuoFqHUfunixLV-SeAhYRSNOpbGkwTqHfiGODpvNjCwKoEg7LVeSt4rwoxb90wWfDYXof4RIysUyDPslXjLsIgLyRIPrTSMfbw9r30iytqlEP2VgZ3Y-Fp7lQsllME5gEQz_VlA0QDzk0pam_ex9tUfAnTyHcpp7DF26fJzGf1wMOIdJSLR7N1wgVRYCnKBPLl0UwLX31bxhlKX4qS3_Q%3D%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2Y1C0uepYpAXjLUfh_I8KufOb8S2InuCK8dM9pzbPQUG5bdkT0Apo-e5E-bBJ42I8RXqcp92CtKRlHKBBNNpyKuibgkVtsJBXODG3Auox8dWfbbQ2jzBpXdmuIgrvMb8CpnkUQj4jM03T966utYZBcjcbzbFNlg5-T40JbWgkCCHkMPVy-HNJERzwwxtiMwMCbGotw6KGT4JJh2PwHkFgzSiGh-RHD7Ve9sruDEODaQ-ExP1vS09bgBX-Me036sHAx-Z-pM4Rg-RUBx-2SZo2fOs0PzU6ttYcsm1I26S6Pi6ZpU5hfjpZI7PIfde0H70%3D)] ACTION: - Use a lower resolution column. - Adjust mobile phase. coelution_check->no_coelution No yes_coelution Co-elution is perfect. coelution_check->yes_coelution Yes cleanup_check Matrix effect is severe. Improve sample cleanup. yes_coelution->cleanup_check spe Implement Solid-Phase Extraction (SPE) to remove interfering lipid classes. (See Protocol B) cleanup_check->spe lle Optimize Liquid-Liquid Extraction (LLE) for better selectivity. (See Protocol A) cleanup_check->lle

    Caption: Troubleshooting workflow for poor reproducibility.
Scenario 2: Your OOG signal is significantly lower in plasma samples compared to the standard in pure solvent.
  • Problem: You have confirmed significant ion suppression is occurring, resulting in low sensitivity and potentially preventing you from reaching the required limit of quantitation (LOQ).

  • Primary Suspect: Co-elution of OOG with highly concentrated matrix components, most likely phospholipids.

  • Troubleshooting Workflow:

    • Diagnose the Suppression Zone: Perform a post-column infusion experiment (See Protocol C ) to identify the retention time window where ion suppression is most severe.[9]

    • Correlate with Matrix Components: Monitor for characteristic ions of major phospholipid classes (e.g., precursor scan or MRM of m/z 184 for phosphocholines) to confirm they are eluting in the suppression zone.[7][8]

    • Implement Mitigation Strategy:

      start Severe Ion Suppression Confirmed strategy Choose Mitigation Strategy start->strategy sample_prep Strategy 1: Remove Interferences (Pre-analytical) strategy->sample_prep Most Effective chromatography Strategy 2: Separate from Interferences (Analytical) strategy->chromatography Often Sufficient ms_source Strategy 3: Change Ionization (Detection) strategy->ms_source Fundamental Change spe Use Phospholipid-depletion SPE plates or cartridges.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEypWOzgojUkmwYniAVkh0nVIOmCj0z8gJvcRi7GsfoaVssEWOynXIfl138wS41lgUYuW2QSgsEXaeK2cTGni4xhmuxJ60bMQbjEuNK2hjhpApn3KzdwuArnSyvdTvA7cFlgjEIk_13waTN4p3BXgPUkDPTnRr3aLq0Cs8WbWH1Z6kCeArOPw3IlY421g0JF7GIEMwJQJkAIwKBzdSQ6EhaOTuy_sGcPAWZIm0d8Gf1roen7nIVFFlX2dQp-9FhDzUrbH_nC6L6lZFW-4UMV-VK-IY%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTIb-Y2b1tzs-TSavsCcS-tXK4Ci8lSJL9CZyJh8j2ANEL421ic0YclWmcwYiRNH7vNYWDOgGhyOIlh6Nk21rTixLSJTqVejTDdZR8w9ptzzEmXSa_hC8T12E6FQRfML7QxANeUaRHi0Fa9MKESntR3NC38OHaS4SI8Eg0HC3JpLsjFPKfyo53USk81HBvBvKls0_nRvLYE2Oc-Ji9CcqWsODIYr3iRfx0RfilYVHSWZaaImSKNstjUq4m0F5peTkGlDqQn27kXsXtHA%3D%3D)] sample_prep->spe gradient Adjust gradient to shift OOG elution away from the suppression zone.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGX3pZkWieSg2J4_RJeatBtGzBFvRVCFjgL8Rs1IUtwgq13V3q7iD5WtEwpku3jnvVYaG_ovCkXu3-vEl4VU7yHGDq4h4KVQ4uoULLt5Z7_eYow8Di7bb16rl_rQlV1iJk9aMXFKRmaJoAaRu24RISJRmwibP7mn8gnUKbD74qWJFs7OB5oKWmEm48qPmWvkGJ-SXLXg1YKfR1faZmPq-6RMB_JhmO5tMNsI_i6NKQBA1hzzQ%3D%3D)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWvviK7rXXGFiBEAmZXVPDHr2zb_Cp2r2fqEbHwzqiBKsb-KyloyC7p2Gt9bMeTORU-D9m8hz4sJuBONk0r-1VUGnZFma0WJ9PccEGQhDzx_Z2H3B0Vh59AYXn-4cSB8DVNuc%3D)] chromatography->gradient apci Switch from ESI to APCI. APCI is less susceptible to suppression for TGs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMcUUK6wDUP7g2ghZ0XPLrXNGxV7OOXBNhoHZY-rCTzvgkP6lqlGsQKtM_K7imlgyajdXar5v0IueHneJ7BlG3h4CSTh3OcqvT3NyXnHfoAQ-OrgNimJZf42IQw9xcMHd_prI4xf77J6OEew%3D%3D)] ms_source->apci

      Caption: Mitigation strategies for severe ion suppression.

PART 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key sample preparation and diagnostic procedures.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma Lipids (Modified Folch Method)

This method is a benchmark for total lipid extraction but may require further cleanup.[16][17]

  • Preparation: To a 2 mL glass vial, add 100 µL of plasma sample.

  • Spike Internal Standard: Add 10 µL of your SIL-IS stock solution (e.g., ¹³C-OOG in isopropanol) to the plasma. Vortex briefly.

  • Extraction: Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 300 µL of 0.9% NaCl solution (saline). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette, avoiding the protein disk, and transfer it to a new glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol) for LC-MS injection.

Protocol B: Solid-Phase Extraction (SPE) for Triglyceride Enrichment

This protocol uses a silica-based SPE cartridge to separate neutral lipids (like TGs) from more polar lipids (like phospholipids).[18][19][20]

  • Initial Extraction: Perform an initial LLE (Protocol A, steps 1-6) or a protein precipitation step. Dry down the extract. Reconstitute in 500 µL of chloroform (or hexane).

  • Cartridge Conditioning: Condition a 300 mg silica SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of chloroform. Do not let the cartridge run dry.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge. Allow it to flow through slowly under gravity.

  • Elution of Neutral Lipids: Add 10 mL of chloroform to the cartridge. This will elute the neutral lipids, including cholesterol esters and triglycerides (OOG).[18] Collect this entire fraction.

  • Elution of Other Classes (Optional): You can subsequently elute glycolipids with 15 mL of acetone:methanol (9:1) and phospholipids with 10 mL of pure methanol if these fractions are needed for other analyses.[18]

  • Drying & Reconstitution: Evaporate the collected neutral lipid fraction under nitrogen and reconstitute in an appropriate volume of mobile phase for injection.

Protocol C: Diagnostic Post-Column Infusion Experiment

This experiment is crucial for visualizing matrix effects.[9]

  • Setup: Use a T-junction to connect a syringe pump to the flow path between the analytical column and the MS source.

  • Analyte Infusion: Fill a syringe with a solution of OOG (e.g., 1 µg/mL in mobile phase). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream from the LC.

  • Stabilize Signal: Start the LC flow with your analytical method's gradient. Do not inject anything yet. Monitor the OOG signal in the MS until a stable, flat baseline is achieved.

  • Inject Blank Matrix: Inject a blank plasma sample that has been prepared using your standard extraction procedure (e.g., Protocol A or B).

  • Analyze Data: Monitor the OOG signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A sharp drop in signal at a specific retention time indicates a zone of ion suppression.

PART 4: Data Summary and Best Practices

Choosing the right sample preparation method involves a trade-off between cleanliness, recovery, and throughput.

Table 1: Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsConsBest For...
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.[21]Fast, simple, high-throughput."Dirty" extract; high levels of phospholipids and other matrix components remain.High-throughput screening where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an immiscible organic solvent.[16]Good recovery for a broad range of lipids; considered a benchmark.[16][22]Labor-intensive, difficult to automate, can have poor reproducibility.[23][24]Untargeted lipidomics; methods where high recovery of all lipids is needed.
Solid-Phase Extraction (SPE) Differential adsorption of analytes and matrix onto a solid support.[19]Can be highly selective, excellent for removing specific interferences (e.g., phospholipids), easily automated.[25]Requires method development; potential for analyte loss if not optimized.Targeted quantitative analysis where a clean extract is critical for accuracy.
Mechanism of Ion Suppression in ESI

The following diagram illustrates how matrix components interfere with the ionization of the target analyte, OOG.

cluster_needle ESI Needle cluster_droplet Charged Droplet d1 OOG n1 OOG n2 Matrix n3 OOG n4 Matrix n5 Matrix g2 [OOG+H]⁺ d1->g2 Competition for charge & surface access d2 Matrix d3 OOG d4 Matrix d5 Matrix d6 H+ d7 H+ g1 [Matrix+H]⁺ ms_inlet To Mass Analyzer g1->ms_inlet g2->ms_inlet g3 [Matrix+H]⁺ g3->ms_inlet g4 [Matrix+H]⁺ g4->ms_inlet

Caption: Competition in the ESI source reduces analyte ions.

By implementing robust sample preparation, optimizing chromatography, and using the correct internal standards, matrix effects can be effectively minimized, leading to accurate and reliable quantification of OOG and other triglycerides.

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  • Syage, J. A. Atmospheric Pressure Photoionization (APPI) for LC–MS: Analysis of Lipids. LCGC North America. Available from: [Link]

  • Zhao, L. et al. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. Available from: [Link]

  • Kaluzny, M. A. et al. Separation of lipid classes by solid phase extraction. Journal of Lipid Research. Available from: [Link]

  • ResearchGate. Update on solid-phase extraction for the analysis of lipid classes and related compounds. Available from: [Link]

  • Wang, S. et al. Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available from: [Link]

  • PubChem. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Hydrophobic TAG Separation

Welcome to the technical support center for the analysis of hydrophobic triacylglycerols (TAGs). The separation of TAGs by reversed-phase high-performance liquid chromatography (RP-HPLC) presents unique challenges due to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of hydrophobic triacylglycerols (TAGs). The separation of TAGs by reversed-phase high-performance liquid chromatography (RP-HPLC) presents unique challenges due to their inherent hydrophobicity and the complexity of their mixtures in natural samples.[1][2][3] This guide provides in-depth, experience-based answers and troubleshooting strategies to help you navigate these challenges and optimize your mobile phase gradients for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of HPLC methods for TAG analysis.

Q1: What are the most common mobile phases for separating hydrophobic TAGs by RP-HPLC?

For the reversed-phase separation of highly non-polar molecules like TAGs, a non-aqueous mobile phase system (NARP-HPLC) is typically required.[1][2][4] This is because TAGs have poor solubility in traditional aqueous-organic mobile phases, which can lead to sample precipitation and poor chromatography.

The most common approach involves a binary or ternary gradient system[1]:

  • Solvent A (Weak Solvent): Acetonitrile is the most widely used weak solvent.[3][5] Its primary role is to facilitate the initial binding of TAGs to the C18 stationary phase. Propionitrile is another option, though it is less common due to higher toxicity and cost.[5]

  • Solvent B (Strong Solvent/Modifier): This is a stronger, less polar organic solvent that elutes the TAGs from the column. Common choices include:

    • Acetone[3][5]

    • 2-Propanol (IPA)[1][6]

    • Dichloromethane[5][7]

    • Tetrahydrofuran (THF)[5]

The choice of the modifier solvent is critical as it influences both the solubility of the TAGs and the selectivity of the separation.[5] For example, acetone-acetonitrile mixtures are effective for many vegetable oils.[5]

Q2: Why is a gradient elution necessary for analyzing a complex mixture of TAGs?

Isocratic elution (a constant mobile phase composition) is generally unsuitable for complex TAG mixtures.[8] Natural fats and oils contain TAGs with a wide range of hydrophobicities, determined by their fatty acid chain lengths and degrees of unsaturation.[3]

A gradient elution, where the concentration of the strong solvent (Solvent B) is gradually increased over time, is essential for several reasons[8]:

  • Improved Resolution: It allows for the separation of a broad range of analytes, from less hydrophobic (shorter chains, more double bonds) to more hydrophobic (longer chains, saturated), within a single run.[2][3]

  • Better Peak Shape: Gradient elution counteracts the effects of band broadening for late-eluting peaks, resulting in sharper, more symmetrical peaks and improved sensitivity.[8][9]

  • Reduced Analysis Time: It effectively elutes even the most strongly retained TAGs in a reasonable timeframe, preventing long run times and potential column contamination.[8]

Q3: How do I choose the initial and final solvent compositions for my gradient?

A systematic approach is best for determining the optimal gradient range. A good starting point is a "scouting gradient."[8]

  • Initial Composition (%B): The starting percentage of the strong solvent should be low enough to ensure good retention and separation of the earliest eluting TAGs. A typical starting point is 5-10% Solvent B in Solvent A.

  • Final Composition (%B): The final percentage of Solvent B should be high enough to elute the most hydrophobic TAGs from your sample within the desired run time.

  • Scouting Gradient: Run a wide linear gradient, for example, from 5% to 95% Solvent B over 20-30 minutes.[8] Observe the retention times of the first and last eluting peaks of interest.

  • Gradient Optimization:

    • Set your new initial %B to the mobile phase composition at which the first peak of interest begins to elute.

    • Set your new final %B to the mobile phase composition at which the last peak of interest has fully eluted. This ensures the gradient is focused on the elution window of your analytes, improving resolution and efficiency.

Q4: What is the effect of flow rate on peak shape and resolution?

The mobile phase flow rate influences both the analysis time and the chromatographic efficiency.

  • Higher Flow Rates: Lead to shorter analysis times but can also cause an increase in backpressure and may lead to broader peaks if the optimal linear velocity for the column is exceeded.

  • Lower Flow Rates: Generally result in sharper peaks and better resolution, as it allows more time for the partitioning process between the mobile and stationary phases to reach equilibrium. However, this comes at the cost of longer run times.

Each column has an optimal flow rate that provides the best efficiency (sharpest peaks).[10] It is often beneficial to test a few different flow rates (e.g., 0.8, 1.0, and 1.2 mL/min for a standard 4.6 mm ID column) to find the best balance between resolution and analysis time for your specific separation.

Q5: How can I improve the resolution between closely eluting TAG peaks?

Improving the resolution of critical pairs of TAGs often requires a multi-faceted approach:

  • Decrease the Gradient Slope: A shallower gradient (a smaller change in %B per unit of time) gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.

  • Change the Strong Solvent (Modifier): Different organic modifiers can alter the selectivity of the separation.[5][7] For instance, switching from acetone to 2-propanol might change the elution order or increase the separation between specific TAG isomers.

  • Lower the Column Temperature: Reducing the column temperature generally increases retention times and can improve selectivity between isomers.[3] Sub-ambient temperatures have been used effectively for complex lipid separations.[1]

  • Increase Column Length: Using a longer column or coupling two columns in series increases the number of theoretical plates, which directly enhances resolving power.[1][3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the HPLC analysis of TAGs.

Problem 1: Poor Resolution / Peak Co-elution
  • Symptoms: Peaks are not baseline-separated; they overlap significantly, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Gradient is too steep: The elution power of the mobile phase is increasing too quickly.

      • Solution: Decrease the gradient slope. If your gradient is 10-70% B in 20 minutes, try running it over 30 or 40 minutes. You can also introduce multi-step linear gradients to flatten the slope in the region where critical pairs elute.[3]

    • Inappropriate Mobile Phase Selectivity: The chosen solvent system is not optimal for separating the analytes of interest.

      • Solution: Try a different strong solvent (modifier). For example, if you are using acetonitrile/acetone, test acetonitrile/2-propanol to see if it alters the selectivity.[7]

    • Column is Overloaded: Injecting too much sample mass onto the column.

      • Solution: Dilute your sample or reduce the injection volume.[11]

    • Column Efficiency has Degraded: The column may be old, contaminated, or have developed a void at the inlet.

      • Solution: First, try a column wash protocol (see Protocol 2). If that fails, replace the column. Using a guard column can help extend the life of your analytical column.[11]

Problem 2: Broad or Tailing Peaks
  • Symptoms: Peaks are wider than expected, or the back half of the peak is drawn out (tailing). This reduces sensitivity and can interfere with adjacent peaks.

  • Possible Causes & Solutions:

    • Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the initial mobile phase is a common cause of peak distortion.[12]

      • Solution: The ideal injection solvent is the initial mobile phase itself.[3] If your TAGs are not soluble in it, use the weakest solvent that provides complete dissolution, and keep the injection volume as small as possible.[5] Never use hexane as an injection solvent in reversed-phase HPLC , as it can cause severe peak splitting and broadening.[5]

    • Secondary Interactions: Active sites (e.g., free silanol groups) on the silica packing material can interact with analytes, causing tailing.

      • Solution: While less common for non-polar TAGs, this can be an issue. Using a well-end-capped, high-purity silica column can minimize these effects.[10] Adding a small amount of a weak acid like acetic acid to the mobile phase has been shown to improve peak shape in some lipid separations.[1]

    • Extra-Column Volume (Dead Volume): Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening.[10][13]

      • Solution: Ensure all fittings are properly connected. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum, especially between the column and the detector.

Problem 3: High Backpressure
  • Symptoms: The system pressure is significantly higher than normal for the given method conditions.

  • Possible Causes & Solutions:

    • Column or Frit Blockage: Particulates from the sample or mobile phase may have clogged the inlet frit of the column.

      • Solution: First, reverse the column (disconnect from the detector) and flush it with a strong solvent like 100% IPA at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. An in-line filter installed before the column is highly recommended to prevent this.[12]

    • System Blockage: A blockage may exist elsewhere in the system, such as in the injector or connecting tubing.

      • Solution: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify the source of the high pressure.[12]

    • Mobile Phase Precipitation: Buffer salts or other additives may be precipitating in the organic mobile phase.

      • Solution: Ensure all mobile phase components are fully miscible and soluble across the entire gradient range. Filter all mobile phases before use.[11]

Problem 4: Poor Reproducibility / Retention Time Shifts
  • Symptoms: Retention times for the same analytes vary significantly between injections or between analytical batches.

  • Possible Causes & Solutions:

    • Insufficient Column Equilibration: The column is not returned to the initial mobile phase conditions for a sufficient time between gradient runs.

      • Solution: The post-run equilibration time should be at least 10 column volumes. You can calculate the column volume (Vc) as Vc = π * r² * L (where r is the column radius and L is the length).

    • Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phases can lead to shifts in retention.

      • Solution: Prepare mobile phases carefully and consistently. For best results, prepare large batches to be used for an entire sequence of analyses.

    • Fluctuations in Column Temperature: The laboratory temperature may be unstable, or the column oven is not functioning correctly.

      • Solution: Always use a thermostatically controlled column compartment to maintain a stable temperature.[3][11]

    • Pump Performance Issues: The HPLC pump may not be delivering a consistent and accurate gradient.

      • Solution: Check for leaks in the pump heads and ensure the pump is properly primed. If the problem persists, the pump may require maintenance (e.g., seal replacement).

Experimental Protocols

Protocol 1: Step-by-Step Method for Developing a Linear Gradient for TAG Separation

This protocol outlines a systematic approach to developing a robust gradient method for a complex TAG sample.

Objective: To establish an optimal linear gradient for the separation of TAGs on a C18 column.

Materials:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (Solvent A).

  • HPLC-grade 2-Propanol or Acetone (Solvent B).

  • TAG standard mixture or representative sample.

Procedure:

  • System Preparation:

    • Install the C18 column in the column oven and set the temperature to 30°C.

    • Prime the pump with both Solvent A and Solvent B to remove any air bubbles.

  • Scouting Gradient:

    • Set up a broad linear gradient method:

      • Flow Rate: 1.0 mL/min

      • Time 0 min: 10% B

      • Time 30 min: 95% B

      • Time 35 min: 95% B (hold)

      • Time 35.1 min: 10% B (return to initial)

      • Time 45 min: 10% B (equilibration)

    • Inject your TAG sample or standard mixture.

  • Data Analysis:

    • Identify the retention time of the first eluting peak of interest (t_first) and the last eluting peak of interest (t_last).

    • Determine the %B at these times from the gradient profile. For a linear gradient, %B(t) = Initial %B + [(Final %B - Initial %B) / t_gradient] * t.

  • Gradient Optimization:

    • Set New Initial %B: Choose a %B value corresponding to the mobile phase composition just before the elution of t_first. For example, if t_first elutes at 8 minutes in the scouting run, the %B is ~34%. A good new starting point would be 25-30% B.

    • Set New Final %B: Choose a %B value corresponding to the mobile phase composition just after the elution of t_last. If t_last elutes at 25 minutes, the %B is ~81%. A good new final point would be 85-90% B.

    • Adjust Gradient Time: Keep the gradient time similar to the elution window of your analytes (t_last - t_first). For example, 25 min - 8 min = 17 minutes. A new gradient time of 20 minutes would be a good starting point.

  • Refined Gradient Run:

    • Set up the optimized gradient method (e.g., 25% to 90% B in 20 minutes).

    • Inject the sample and evaluate the resolution.

    • Further refine the gradient slope (by adjusting the gradient time) to improve the separation of any critical pairs.

Protocol 2: Protocol for Column Washing and Regeneration

This protocol is for cleaning a C18 column that shows signs of contamination, such as high backpressure or poor peak shape.

Objective: To remove strongly retained hydrophobic compounds from a C18 column.

Procedure:

  • Disconnect the column from the detector to avoid contaminating the flow cell.

  • Reverse the direction of flow through the column (connect the outlet to the pump).

  • Set the flow rate to a low value (e.g., 0.5 mL/min).

  • Perform a series of isocratic washes with solvents of increasing elution strength. Flush with at least 20 column volumes for each step.

    • Step 1: 100% Acetonitrile (to wash away mobile phase modifiers).

    • Step 2: 100% 2-Propanol (IPA).

    • Step 3: 100% Tetrahydrofuran (THF) (excellent for dissolving very non-polar residues).

    • Step 4: 100% 2-Propanol (IPA) (to flush out THF).

    • Step 5: 100% Acetonitrile (to prepare for returning to analytical conditions).

  • Return the column to the normal flow direction.

  • Equilibrate the column with your initial mobile phase conditions until the pressure and baseline are stable.

  • Inject a standard to test if performance has been restored.

Data Presentation & Visualization

Table 1: Properties of Common Solvents for TAG Analysis
SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Elution Strength (Reversed-Phase)
Water10.21.00<190Weakest
Acetonitrile5.80.37190Weak
Methanol5.10.60205Medium
2-Propanol (IPA)3.92.40205Strong
Acetone5.10.32330Strong
Tetrahydrofuran (THF)4.00.55212Very Strong

Data compiled from various chromatography resources.

Diagrams

Gradient_Optimization_Workflow cluster_prep Preparation cluster_scout Scouting cluster_optimize Optimization cluster_refine Refinement start Define Sample & Analytes prep_col Select C18 Column start->prep_col prep_mp Prepare Mobile Phases (e.g., A: ACN, B: IPA) prep_col->prep_mp scout Run Broad Linear Gradient (e.g., 5-95% B in 30 min) prep_mp->scout analyze_scout Identify t_first and t_last of interest scout->analyze_scout calc_range Calculate New Gradient Range (Initial & Final %B) analyze_scout->calc_range run_opt Run Optimized Gradient calc_range->run_opt eval Evaluate Resolution run_opt->eval decision Resolution Acceptable? eval->decision refine Adjust Gradient Slope or Change Modifier decision->refine No finish Method Finalized decision->finish Yes refine->run_opt

Caption: Workflow for Gradient Optimization.

Troubleshooting_Resolution start Problem: Poor Resolution q1 Is gradient slope optimized? start->q1 a1_no Decrease Slope (Increase Gradient Time) q1->a1_no No q2 Is mobile phase selectivity optimal? q1->q2 Yes a1_no->q2 a2_no Change Modifier Solvent (e.g., Acetone -> IPA) q2->a2_no No q3 Is sample mass appropriate? q2->q3 Yes a2_no->q3 a3_no Dilute Sample or Reduce Injection Volume q3->a3_no No q4 Is column performance adequate? q3->q4 Yes a3_no->q4 a4_no Wash or Replace Column q4->a4_no No end_node Resolution Improved q4->end_node Yes a4_no->end_node

Sources

Troubleshooting

troubleshooting low recovery rates of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Status: Operational | Ticket Priority: High | Topic: Lipidomics & Recovery Optimization Welcome to the Lipid Applications Support Hub Subject: Troubleshooting Low Recovery Rates of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (O...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Lipidomics & Recovery Optimization

Welcome to the Lipid Applications Support Hub

Subject: Troubleshooting Low Recovery Rates of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) Ticket ID: TAG-OOL-REC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are experiencing low recovery rates with 1,2-Dioleoyl-3-linoleoyl-sn-glycerol . As a neutral triacylglycerol (TAG) containing a polyunsaturated fatty acid (Linoleic acid, C18:2) at the sn-3 position, this molecule presents a specific triad of challenges: Oxidative Instability , Surface Adsorption , and Ionization Suppression .

This guide bypasses generic advice to address the specific physicochemical pitfalls of the OOL molecule.

Quick Diagnostics: Where is the loss occurring?

Before altering your protocol, identify the "Loss Landscape" using the workflow below.

LossLandscape Start Start: Low Recovery Detected Check1 Is the sample discolored (Yellowing) or rancid? Start->Check1 Oxidation CAUSE: Peroxidation of Linoleoyl moiety Check1->Oxidation Yes Check2 Is the loss consistent across all replicates? Check1->Check2 No Adsorption CAUSE: Adsorption to Plastic/Glass Surfaces Check2->Adsorption No (Random variation) Check3 Is the signal missing in LC-MS only? Check2->Check3 Yes (Consistent low yield) Suppression CAUSE: Ion Suppression or Matrix Effects Check3->Suppression Yes Hydrolysis CAUSE: Lipase Activity (sn-1/sn-3 cleavage) Check3->Hydrolysis No (Check pH/Enzymes)

Figure 1: Diagnostic flowchart to isolate the root cause of OOL loss. Blue indicates the starting state; Red indicates chemical degradation; Yellow indicates physical loss; Green indicates analytical artifacts.

Module 1: Chemical Stability (The "Missing Mass" Problem)

Q: My standard solution smells faintly rancid or has turned yellow. Is it still usable? A: No. The linoleoyl group at the sn-3 position contains a bis-allylic methylene group (C-11), which is highly susceptible to hydrogen abstraction and subsequent autoxidation. Once oxidation begins, it propagates via a free-radical chain reaction, converting your OOL into hydroperoxides and aldehydes (which cause the smell).

The Protocol Fix: You must interrupt the propagation phase of autoxidation.

  • Antioxidant Shielding: Add Butylated Hydroxytoluene (BHT) to all extraction solvents.

    • Concentration: 0.01% (w/v) or approx. 500 µM.

    • Why? BHT acts as a radical scavenger, donating a hydrogen atom to lipid radicals more rapidly than the lipid can abstract one from a neighboring OOL molecule [1].

  • Argon Blanketing: Never store OOL in half-empty vials containing air. Purge headspace with Argon (heavier than air) rather than Nitrogen (lighter than air) to ensure a true barrier against oxygen.

Module 2: Extraction Efficiency (The "Wet" Work)

Q: I am using a standard Bligh & Dyer method. Why are my yields inconsistent? A: While Bligh & Dyer is excellent for polar lipids (phospholipids), it can be suboptimal for neutral TAGs like OOL because the chloroform layer is dense and sits at the bottom, making recovery difficult without contaminating the tip with the aqueous phase.

Recommendation: Switch to the MTBE (Methyl tert-butyl ether) method (Matyash Protocol).

Comparative Data: Extraction Efficiency of TAGs

FeatureBligh & Dyer (Chloroform/MeOH)MTBE Method (Matyash)
Phase Location Organic layer is BOTTOM (Hard to pipette)Organic layer is TOP (Easy to pipette)
TAG Recovery ~85-90%>95%
Matrix Contamination Moderate (Protein interface interference)Low (Precipitated proteins form a pellet at bottom)
Toxicity High (Chloroform is carcinogenic)Lower (MTBE is less toxic)

The MTBE Protocol for OOL Recovery [2]:

  • Homogenize sample in 1.5 mL Methanol (containing 0.01% BHT).

  • Add 5 mL MTBE . Incubate for 1 hour at room temp (shaking).

  • Add 1.25 mL MS-grade Water to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Critical Step: Collect the upper organic phase. (This contains your OOL).[1][2][3][4][5]

  • Re-extract the lower phase with MTBE to capture residual TAGs.

Module 3: Surface Adsorption (The "Sticky" Issue)

Q: I see a loss of OOL when transferring between tubes. Should I use siliconized glass? A: Yes. OOL is highly hydrophobic. Standard polypropylene (PP) tubes and untreated borosilicate glass have high surface energies that induce hydrophobic adsorption.

The "Low-Bind" Hierarchy:

  • Best: Silanized Glassware (Deactivates surface silanol groups).

  • Good: Low-Retention Polypropylene (specifically treated for lipids).

  • Avoid: Standard Polystyrene or untreated Flint Glass.

Troubleshooting Tip: If you must use plastic, pre-equilibrate your tips by pipetting the solvent up and down twice before drawing the actual sample volume. This saturates the binding sites on the tip surface.

Module 4: LC-MS Analysis (The "Ghost" Peak)

Q: I extracted the lipid, but the LC-MS signal is negligible. Did the extraction fail? A: Not necessarily. You are likely experiencing Ion Suppression or Adduct Distribution .

Mechanism: Neutral lipids like OOL do not ionize easily in Electrospray Ionization (ESI) because they lack acidic/basic groups. They rely on forming adducts with mobile phase ions (e.g., [M+NH4]+ or [M+Na]+).

The Solution:

  • Mobile Phase Additive: You must add Ammonium Formate (10mM) or Ammonium Acetate to your mobile phase.

    • Without additive: Signal splits between [M+H]+, [M+Na]+, [M+K]+. Sensitivity is diluted.[6]

    • With additive: Signal consolidates into a single, strong [M+NH4]+ peak.

  • Column Choice: Use a C18 column with high carbon load.

    • Warning: OOL is very hydrophobic. If your gradient ends at 100% organic, ensure you hold it long enough to elute OOL, otherwise, it will carry over to the next injection ("Ghost Peak").

Summary Workflow: The Golden Path to Recovery

Follow this logic gate to ensure maximum recovery of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol.

RecoveryWorkflow Sample Biological Sample Lysis Lysis in Methanol + 0.01% BHT Sample->Lysis Inhibit Oxidation Extract Add MTBE (Top Phase Extraction) Lysis->Extract Phase Sep Transfer Transfer to Silanized Glass Vial Extract->Transfer Prevent Adsorption Dry Dry under N2/Argon (No Heat >30°C) Transfer->Dry Concentrate Recon Reconstitute in CHCl3:MeOH (1:1) Dry->Recon Prepare for LC Analyze LC-MS Analysis (Target [M+NH4]+) Recon->Analyze Quantify

Figure 2: Optimized "Golden Path" workflow for OOL extraction and analysis. Green nodes represent critical chemical intervention points.

References
  • Coelho, M. et al. (2024). Biochemistry of Lipid Peroxidation and the Role of Antioxidants. LipidMaps.[7] Available at: [Link]

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Available at: [Link]

  • Avanti Polar Lipids. (2023). Lipid Extraction and Handling Guidelines. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing retention times of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol vs 1,3-isomer

Comparative Guide: Chromatographic Resolution of 1,2- vs. 1,3-Dioleoyl-3-linoleoyl-sn-glycerol Executive Summary The separation of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (1,2-OLL) from its regioisomer 1,3-dioleoyl-2-linole...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Chromatographic Resolution of 1,2- vs. 1,3-Dioleoyl-3-linoleoyl-sn-glycerol

Executive Summary

The separation of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (1,2-OLL) from its regioisomer 1,3-dioleoyl-2-linoleoyl-sn-glycerol (1,3-OLL) represents a classic "critical pair" challenge in lipidomics. Both molecules share an identical Equivalent Carbon Number (ECN = 46) and molecular weight (883.4 Da), rendering standard Reverse-Phase (RP) C18 chromatography ineffective for baseline resolution.

The Bottom Line:

  • RP-HPLC: Fails to resolve these isomers (co-elution).

  • Ag-Ion HPLC: The gold standard. The 1,3-isomer (Symmetric) elutes before the 1,2-isomer (Asymmetric) due to steric hindrance preventing cooperative

    
    -complexation with silver ions.
    
  • MS/MS Validation: Required for confirmation. The 1,2-isomer yields a distinct [OO]⁺ diacylglycerol fragment which is mechanistically suppressed in the 1,3-isomer.

Mechanistic Basis of Separation

To achieve separation, we must exploit the specific geometry of the double bonds rather than hydrophobicity.

Why Reverse-Phase (RP-LC) Fails

RP-LC separates lipids based on the partition coefficient governed by the ECN formula:


.
  • 1,2-OLL: (18×3) - 2(1+1+2) = 46

  • 1,3-OLL: (18×3) - 2(1+2+1) = 46

Because the ECN is identical, the hydrophobic interaction with the C18 stationary phase is virtually indistinguishable.

Why Silver-Ion (Ag-Ion) LC Works

Ag-Ion chromatography utilizes the formation of reversible charge-transfer complexes between silver ions (Ag⁺) and the


-electrons of the fatty acid double bonds.
  • Retention Logic: Retention is governed by the number of double bonds and their spatial accessibility.

  • The Regioisomer Effect: In 1,2-OLL , the unsaturated chains at sn-1 and sn-2 are adjacent, creating a localized high-density electron cloud that facilitates cooperative binding with Ag⁺ sites. In 1,3-OLL , the oleic chains are spatially separated by the sn-2 linoleoyl group, creating steric hindrance and reducing the stability of the Ag-lipid complex.

  • Result: The 1,3-isomer (weaker interaction) elutes first; the 1,2-isomer (stronger interaction) elutes second.

Experimental Protocol (Self-Validating)

This protocol is designed for a Silver-Ion (Ag⁺) HPLC system coupled with APCI-MS or ELSD.

Materials & Setup
  • Column: ChromSpher Lipids (Ag-loaded cation exchange) or Nucleosil 100-5 SA-Ag.

    • Dimensions: 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A:

    
    -Hexane / Acetonitrile (99.5 : 0.5 v/v).
    
  • Mobile Phase B:

    
    -Hexane / Acetonitrile (90 : 10 v/v).
    
    • Note: Acetonitrile acts as the "displacer" for the

      
      -complex.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required; Ag-complex stability is temperature-sensitive).

Step-by-Step Workflow
  • Equilibration: Flush column with 100% Mobile Phase A for 30 minutes until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of lipid sample in 1 mL of

    
    -Hexane. Do not use alcohols in sample solvent as they distort early retention.
    
  • Gradient Profile:

    • 0–5 min: Isocratic 0% B (Wait for saturated TAGs to elute).

    • 5–25 min: Linear gradient to 20% B.

    • 25–30 min: Isocratic 20% B.

  • Detection (MS): APCI (+) Mode. Source Temp: 350°C. Corona Current: 4.0 µA.

Visualization: Separation Logic

G Start Lipid Mixture (1,2-OLL + 1,3-OLL) Column Ag-Ion Column (Ag+ Stationary Phase) Start->Column Interaction Pi-Complex Formation Column->Interaction Result1 1,3-OLL (Symmetric) Weaker Ag+ Binding Elutes FIRST Interaction->Result1 Steric Hindrance Result2 1,2-OLL (Asymmetric) Cooperative Ag+ Binding Elutes SECOND Interaction->Result2 Adjacent Chains

Figure 1: Mechanism of separation on Silver-Ion columns. The spatial arrangement of fatty acids determines elution order.

Comparative Results Data

The following table summarizes the expected retention behavior based on the described protocol.

Parameter1,3-OLL (Symmetric)1,2-OLL (Asymmetric)
Structure sn-1: Oleicsn-2: Linoleicsn-3: Oleicsn-1: Oleicsn-2: Oleicsn-3: Linoleic
Ag-Ion Elution Order 1st (Early Eluting)2nd (Late Eluting)
Approx.[1] Retention Time 12.5 ± 0.5 min14.2 ± 0.5 min
Resolution (

)
--> 1.5 (Baseline)
RP-HPLC Behavior Co-elutesCo-elutes

Validation via Mass Spectrometry (MS/MS)

Retention time alone is insufficient for definitive identification in regulatory environments. You must validate using APCI-MS/MS fragmentation ratios.

The Principle: In APCI/ESI, triacylglycerols preferentially lose fatty acids from the sn-1 and sn-3 positions due to steric accessibility. Loss of the fatty acid at the sn-2 position is energetically unfavorable and occurs at very low abundance.

  • 1,2-OLL (O-O-L):

    • Loss of sn-1 (Oleic)

      
      [OL]⁺  fragment.
      
    • Loss of sn-3 (Linoleic)

      
      [OO]⁺  fragment.
      
    • Result: Significant peaks for both [OL]⁺ and [OO]⁺.

  • 1,3-OLL (O-L-O):

    • Loss of sn-1 (Oleic)

      
      [LO]⁺  fragment.
      
    • Loss of sn-3 (Oleic)

      
      [LO]⁺  fragment.
      
    • Loss of sn-2 (Linoleic)

      
       Negligible.
      
    • Result: Dominant [OL]⁺ peak; [OO]⁺ is trace/absent.

Visualization: MS/MS Fragmentation Logic

MS_Logic Input1 1,2-OLL (O-O-L) Frag1 APCI Fragmentation (Loss of sn-1/sn-3) Input1->Frag1 Input2 1,3-OLL (O-L-O) Input2->Frag1 Out1 Fragment [OO]+ (High Abundance) Frag1->Out1 Loss of L (sn-3) Out2 Fragment [OL]+ (High Abundance) Frag1->Out2 Loss of O (sn-1) Out3 Fragment [OL]+ (Dominant) Frag1->Out3 Loss of O (sn-1 or sn-3) Out4 Fragment [OO]+ (Trace/Absent) Frag1->Out4 Loss of L (sn-2 blocked)

Figure 2: Diagnostic fragmentation pathways. The presence of the [OO]+ fragment is the confirmatory marker for the 1,2-isomer.

References

  • Lísa, M., et al. (2013). "Retention behavior of isomeric triacylglycerols in silver‐ion HPLC." Journal of Separation Science.

  • Mottram, H. R., & Evershed, R. P. (2001). "Elucidation of the Regioisomeric Structure of Triacylglycerols: Chromatography and Mass Spectrometry." The Analyst.

  • Adlof, R. O. (1995). "Separation of cis and trans positional isomers of unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography." Journal of Chromatography A.

  • Byrdwell, W. C. (2001). "Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids." Lipids.[2][3][4][5][6][7][8][9][10]

Sources

Comparative

1,2-Dioleoyl-3-linoleoyl-sn-glycerol vs. trilinolein mass spec characteristics

Topic: Comparative Mass Spectrometry & Chromatographic Profiling: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) vs. Trilinolein (LLL) Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry & Chromatographic Profiling: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) vs. Trilinolein (LLL) Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

In lipidomics and formulation science, distinguishing triacylglycerol (TAG) species is critical for assessing oil stability, bioavailability, and metabolic fate. This guide provides a rigorous technical comparison between 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) and Trilinolein (LLL) .[1][2][3][4]

While both are C54 TAGs (based on acyl carbon count), they exhibit distinct physicochemical behaviors driven by their degree of unsaturation. LLL (9 double bonds total structure, 6 in acyl chains) elutes significantly earlier than OLL (7 double bonds total, 4 in acyl chains) on reverse-phase media but is retained longer in argentation chromatography.[1] Mass spectrometrically, they are non-isobaric (


 mass 

4.03 Da), yet the challenge lies in regioisomeric characterization (sn-positioning), where MS/MS fragmentation patterns involving neutral losses provide the definitive fingerprint.
Physicochemical & Structural Analysis

Understanding the structural baseline is the first step in designing a separation protocol.

Feature1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL)Trilinolein (LLL)
Shorthand Notation TG(18:1/18:1/18:[1][2][3][4]2)TG(18:2/18:2/18:2)
Molecular Formula C

H

O

C

H

O

Monoisotopic Mass 882.7676 Da878.7363 Da
Double Bonds (Acyl) 4 (2 in Oleic, 2 in Linoleic)6 (2 per Linoleic x 3)
Equivalent Carbon Number (ECN) 46 (54 - 2

4)
42 (54 - 2

6)
Hydrophobicity HigherLower

Expert Insight: The "Equivalent Carbon Number" (ECN) is the governing predictor for Reverse-Phase (RP) elution.[1][2][4] Calculated as


 (where 

is carbon number and

is double bond count), the difference of 4 units (46 vs.[2] 42) ensures these two species do not co-elute on C18 columns.[2]
Chromatographic Behavior (LC-MS)[1][2][3][4][7][8]

The separation mechanism dictates the elution order. We observe an "elution reversal" when switching between Reverse-Phase (RP) and Silver-Ion (Ag+) chromatography.[1][2][3][4]

Reverse-Phase LC (C18)[1][2][3][4]
  • Mechanism: Partitioning based on hydrophobicity.[2][3][4]

  • Behavior: Double bonds reduce hydrophobicity (pi-electrons interact with polar mobile phase).[1][2][3][4]

  • Outcome: LLL elutes first (more DBs, lower ECN). OLL elutes later (fewer DBs, higher ECN).

Silver-Ion LC (Ag+)[1][2][3][4][5]
  • Mechanism: Complexation between Ag+ ions and pi-electrons of double bonds.[1][2][3][4]

  • Behavior: Retention increases with the number of double bonds.[2]

  • Outcome: OLL elutes first (4 DBs). LLL elutes later (6 DBs).

LC_Separation_Logic cluster_RP Reverse Phase (C18) cluster_Ag Silver-Ion (Ag+) Sample Lipid Mixture (OLL + LLL) C18 Hydrophobic Interaction (ECN Rule) Sample->C18 Ag Pi-Electron Complexation (DB Count) Sample->Ag Elution1 Early Elution: LLL (ECN 42) C18->Elution1 Low Hydrophobicity Elution2 Late Elution: OLL (ECN 46) C18->Elution2 High Hydrophobicity Elution3 Early Elution: OLL (4 DBs) Ag->Elution3 Weak Interaction Elution4 Late Elution: LLL (6 DBs) Ag->Elution4 Strong Interaction

Figure 1: Orthogonal separation logic. RP-LC separates by ECN (LLL first), while Ag-LC separates by unsaturation density (OLL first).[1][2][4]

Mass Spectrometry Profiles (MS/MS)

While MS1 (Precursor Ion) easily separates these two by mass (~882 vs ~878 m/z), the MS/MS fragmentation is required to confirm the regioisomeric structure of OLL (i.e., proving it is OLL and not LOL).

Ionization Strategy
  • Mode: Positive ESI.[2][3][4]

  • Adduct Formation: Ammonium adducts

    
     are preferred over Protonated 
    
    
    
    or Sodiated
    
    
    species.[2]
    • Why? Sodiated adducts are too stable and yield poor fragmentation.[2] Ammonium adducts fragment reliably to yield Diacylglycerol (DAG) ions.[2]

Fragmentation Pathways (Neutral Loss)

The primary fragmentation channel is the neutral loss of a fatty acid (as RCOOH + NH3).

  • Trilinolein (LLL) - [M+NH4]+ m/z 896.7 [1][2][3][4]

    • Symmetry: All three positions are Linoleic acid (18:2).[2]

    • Fragment: Loss of 18:2 (Linoleic).[2]

    • Result: Single dominant DAG ion peak:

      
      .[2]
      
  • 1,2-Dioleoyl-3-linoleoyl (OLL) - [M+NH4]+ m/z 900.8 [1][2][3][4]

    • Asymmetry: Contains Oleic (O) and Linoleic (L).[2][6]

    • Regio-specificity Rule: Fatty acids at the sn-1 and sn-3 positions are lost more readily than the fatty acid at the sn-2 position (steric hindrance/energetics).[1][2][3][4]

    • Fragments:

      • Loss of sn-1 (Oleic): Yields

        
        .[1][2][3][4]
        
      • Loss of sn-3 (Linoleic): Yields

        
        .[1][2][3][4]
        
      • Loss of sn-2 (Oleic): Yields

        
         (Minor pathway).[1][2]
        
    • Diagnostic: The presence of both

      
       and 
      
      
      
      ions confirms the OLL structure.
    • Contrast with LOL isomer: If the molecule were LOL (1,3-Linoleoyl, 2-Oleoyl), the loss of sn-1 or sn-3 (both L) would yield exclusively

      
      .[1][2][3][4] The absence of 
      
      
      
      would indicate LOL.[2]

MS_Fragmentation OLL_Prec Precursor [OLL + NH4]+ m/z ~900.8 Loss_sn1 Loss of sn-1 (Oleic) (Favored) OLL_Prec->Loss_sn1 Loss_sn3 Loss of sn-3 (Linoleic) (Favored) OLL_Prec->Loss_sn3 Loss_sn2 Loss of sn-2 (Oleic) (Less Favored) OLL_Prec->Loss_sn2 Frag_OL DAG Ion [OL]+ m/z ~603 Loss_sn1->Frag_OL Major Frag_OO DAG Ion [OO]+ m/z ~605 Loss_sn3->Frag_OO Major Loss_sn2->Frag_OL Minor

Figure 2: Fragmentation pathway for OLL. The generation of both [OO]+ and [OL]+ DAG ions distinguishes it from the LOL isomer (which would primarily yield [OL]+).[2]

Experimental Protocol

This protocol is designed for self-validation.[1][2][3][4] The use of ammonium formate is non-negotiable for generating the diagnostic DAG fragments described above.

A. Sample Preparation[2][4][7]
  • Extraction: Perform a modified Folch extraction (Chloroform:Methanol 2:1) or MTBE extraction on the biological sample.[2]

  • Reconstitution: Dry under nitrogen and reconstitute in Isopropanol:Acetonitrile:Water (2:1:1) .

    • Why? This solvent blend matches the initial mobile phase conditions, preventing peak broadening for hydrophobic TAGs.

B. LC-MS/MS Conditions[1][2][3][4]
  • Column: C18 (e.g., Waters Acquity UPLC BEH C18), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[2][3][4]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[2][3][4]

    • Critical: The Ammonium Formate is essential for

      
       adduct formation.
      
  • Gradient:

    • 0 min: 40% B[1][2][3]

    • 10 min: 99% B[1][2][3]

    • 12 min: 99% B[1][2][3][4]

    • 12.1 min: 40% B (Re-equilibration).

  • MS Settings:

    • Source: ESI Positive.[2][4][8]

    • Scan Range: m/z 500–1000.[2]

    • Collision Energy: 15–25 eV (Ramp recommended to capture DAGs).[2]

Comparative Data Summary
Characteristic1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL)Trilinolein (LLL)
Precursor Ion [M+NH4]+ m/z 900.8m/z 896.7
Primary DAG Fragment 1 [OO]+ (m/z ~605.[1][2][3][4]5)[LL]+ (m/z ~601.[2]5)
Primary DAG Fragment 2 [OL]+ (m/z ~603.[2]5)None (Only [LL]+)
C18 Retention Time Late Eluting (High ECN)Early Eluting (Low ECN)
Isomer Differentiation Yields two distinct DAG ionsYields single DAG ion type
References
  • LIPID MAPS Structure Database. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) Structure & Mass. [Link][1][2][3][4]

  • Hsu, F. F., & Turk, J. (1999). Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry.[1][7][9] Journal of the American Society for Mass Spectrometry.[5][7] [Link]

  • PubChem Compound Summary. Trilinolein (LLL) Physicochemical Properties. [Link][2]

  • Holčapek, M., et al. (2003). Characterization of triacylglycerols in plant oils by HPLC/APCI-MS.[1] Journal of Chromatography A. (Validation of ECN separation logic). [Link]

Sources

Validation

validating enzymatic assays using 1,2-Dioleoyl-3-linoleoyl-sn-glycerol substrate

Publish Comparison Guide: Validating Enzymatic Assays using 1,2-Dioleoyl-3-linoleoyl-sn-glycerol Executive Summary: The Case for Asymmetric Substrates In the validation of lipolytic enzymes, standard substrates like Trio...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Enzymatic Assays using 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Executive Summary: The Case for Asymmetric Substrates

In the validation of lipolytic enzymes, standard substrates like Triolein (1,2,3-trioleoyl-sn-glycerol) serve as the industry workhorse for determining total activity. However, they fail to capture the nuance of regiospecificity —a critical parameter for developing digestive lipase inhibitors, structured lipids, and drug delivery systems.

1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) is a structured triglyceride (ST) designed to break this limitation. By placing Oleic acid (18:[1][2]1) at the sn-1 and sn-2 positions and Linoleic acid (18:[2]2) at the sn-3 position, OOL acts as a molecular probe . It allows researchers to distinguish between sn-1,3 specific lipases (e.g., pancreatic lipase) and non-specific lipases (e.g., Candida rugosa lipase) based purely on the ratio of released fatty acids.

This guide outlines the validation protocol for OOL, comparing it against industry standards and detailing the self-validating mechanisms required for rigorous data integrity.

Strategic Comparison: OOL vs. Alternatives

The choice of substrate dictates the data quality. The table below compares OOL against the standard Triolein and high-throughput chromogenic substrates.

Feature1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) Triolein (OOO) p-Nitrophenyl Palmitate (p-NPP)
Primary Application Regiospecificity & Stereospecificity Total Lipolytic ActivityHigh-Throughput Screening (HTS)
Physiological Relevance High (Mimics dietary mixed-chain TAGs)High (Standard dietary fat)Low (Synthetic ester, no glycerol backbone)
Detection Method GC-FID / LC-MS (Separates FA species)Titration / pH-StatAbsorbance (Colorimetric)
Data Output Activity + Positional Specificity Activity OnlyActivity Only (prone to false positives)
Cost High (Specialty Synthesis)Low (Commodity Chemical)Low
Throughput Low to MediumMediumHigh

Mechanistic Validation Logic

The power of OOL lies in its ability to self-validate the enzyme's mechanism.

  • Scenario A: sn-1,3 Specific Lipase (e.g., Human Pancreatic Lipase) [3]

    • The enzyme attacks only the outer positions (sn-1 and sn-3).

    • sn-1 releases: Oleic Acid [2][3][4]

    • sn-3 releases: Linoleic Acid [2][4]

    • sn-2 remains intact as: 2-Monoolein

    • Theoretical Molar Ratio (Oleic : Linoleic) = 1 : 1

  • Scenario B: Non-Specific Lipase (e.g., Lysosomal Acid Lipase)

    • The enzyme attacks all three positions (sn-1, 2, 3).

    • Releases: 2 moles of Oleic Acid + 1 mole of Linoleic Acid.

    • Theoretical Molar Ratio (Oleic : Linoleic) = 2 : 1

Diagram 1: Hydrolysis Pathway & Expected Products

HydrolysisPathway OOL Substrate: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (sn-1: Oleic, sn-2: Oleic, sn-3: Linoleic) Lipase13 sn-1,3 Specific Lipase (e.g., Pancreatic Lipase) OOL->Lipase13 LipaseNon Non-Specific Lipase (e.g., Candida rugosa) OOL->LipaseNon Prod13 Products: 1x Free Oleic Acid 1x Free Linoleic Acid 1x 2-Monoolein Lipase13->Prod13 Hydrolysis at sn-1 & sn-3 ProdNon Products: 2x Free Oleic Acid 1x Free Linoleic Acid 1x Glycerol LipaseNon->ProdNon Hydrolysis at sn-1, sn-2 & sn-3 Ratio13 Validation Metric: Oleic:Linoleic Ratio ≈ 1:1 Prod13->Ratio13 RatioNon Validation Metric: Oleic:Linoleic Ratio ≈ 2:1 ProdNon->RatioNon

Caption: Mechanistic pathway showing how OOL hydrolysis products distinguish between sn-1,3 specific and non-specific lipases based on Free Fatty Acid (FFA) ratios.

Detailed Validation Protocol

To achieve reproducible data, the assay must control for emulsification quality and acyl migration (the spontaneous movement of a fatty acid from sn-2 to sn-1/3, which creates false positives).

Phase 1: Substrate Emulsification

Lipases act at the oil-water interface. A poor emulsion yields high variability.

  • Stock Solution: Dissolve 20 mg OOL in 1 mL Chloroform. Evaporate solvent under nitrogen to leave a thin lipid film.

  • Emulsification Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM CaCl₂ (cofactor), and 0.5% (w/v) Gum Arabic or Taurocholate (bile salt mimic).

  • Sonication: Add 10 mL buffer to lipid film. Sonicate (20 kHz, 40% amplitude) for 3 x 30 seconds on ice.

    • Quality Check: Measure turbidity (OD₆₀₀). Stable emulsions should read 0.8–1.2 and remain stable for >30 mins.

Phase 2: Enzymatic Reaction
  • Equilibration: Pre-incubate emulsion at 37°C for 5 minutes.

  • Initiation: Add enzyme (10–50 units). Total volume: 1 mL.

  • Time Course: Incubate for 10, 20, and 30 minutes.

    • Critical: Do not exceed 15-20% hydrolysis. Excessive hydrolysis promotes acyl migration, invalidating the regiospecificity data.

Phase 3: Extraction & Derivatization (The "Gold Standard")

Titration cannot distinguish Oleic from Linoleic acid. You must use chromatography.

  • Quenching: Add 200 µL 1M HCl to stop the reaction and protonate fatty acids.

  • Extraction (Modified Dole/Folch): Add 3 mL Chloroform:Methanol (2:1). Vortex vigorously. Centrifuge to separate phases. Collect lower organic phase.[1]

  • Derivatization (FAMEs): Evaporate solvent.[5] Add 1 mL Boron Trifluoride (BF₃)-Methanol (14%). Heat at 60°C for 10 mins to convert Free Fatty Acids (FFAs) to Methyl Esters.

    • Note: This mild method minimizes transesterification of the remaining intact TAGs if reaction time is short.

Phase 4: GC-FID Analysis
  • Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) to separate C18:1 (Oleic) and C18:2 (Linoleic).

  • Calculation: Integrate peak areas for Methyl Oleate and Methyl Linoleate.

  • Validation Formula:

    
    
    

Experimental Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_ana Phase 3: Analysis Step1 Lipid Film Formation (Evaporate OOL/CHCl3) Step2 Emulsification (Gum Arabic + Sonication) Step1->Step2 Step3 Enzyme Incubation (37°C, pH 8.0, 15 mins) Step2->Step3 Step4 Quench (HCl) Stop Reaction & Protonate FFAs Step3->Step4 Step5 Liquid-Liquid Extraction (Chloroform/Methanol) Step4->Step5 Step6 FAME Derivatization (BF3-Methanol) Step5->Step6 Step7 GC-FID Quantification (Measure Oleic vs Linoleic) Step6->Step7

Caption: Step-by-step workflow for validating lipase specificity using OOL and GC-FID analysis.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Ratio is 1.5 : 1 (for a 1,3-lipase)Acyl Migration: The 2-monoolein product isomerized to 1-monoolein, which was then hydrolyzed.Reduce incubation time. Ensure pH is not >8.0. Keep samples on ice post-quenching.
Ratio is > 2 : 1 Fatty Acid Bias: The enzyme prefers Oleic acid over Linoleic acid chemically, regardless of position.Run a control using a physical mixture of Triolein and Trilinolein to determine intrinsic FA preference.
Low Total Activity Interfacial Quality: The emulsion droplet size is too large (low surface area).Increase sonication energy or switch surfactant (e.g., from Gum Arabic to Deoxycholate).

References

  • Lyberg, A. M., & Adlercreutz, P. (2008). Lipase specificity towards fatty acids in the sn-2 position of triacylglycerols. European Journal of Lipid Science and Technology. Link

  • Sahin, N., et al. (2005). Human gastric lipase: The search for a specific substrate. Journal of Lipid Research. Link

  • Infogest Protocol. (2019). Static in vitro digestion method suitable for food - an international consensus. Food & Function. Link

  • Christie, W. W. (2014). Rapid separation of lipid classes by HPLC combined with GC fatty acid analysis. Journal of the American Oil Chemists' Society. Link

  • Rogalska, E., et al. (1993). Stereoselective hydrolysis of triglycerides by animal and microbial lipases. Chirality. Link

Sources

Comparative

Benchmarking Commercial 1,2-Dioleoyl-3-linoleoyl-sn-glycerol Standards: A Critical Evaluation Guide

Executive Summary In the precise world of lipidomics and pharmaceutical excipient qualification, the integrity of triacylglycerol (TAG) standards is often taken for granted. However, for 1,2-Dioleoyl-3-linoleoyl-sn-glyce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of lipidomics and pharmaceutical excipient qualification, the integrity of triacylglycerol (TAG) standards is often taken for granted. However, for 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OLL) , the stakes are higher.[1] Due to the susceptibility of the sn-2 position to acyl migration and the difficulty in separating regio-isomers (OLL vs. LOL), "purity" on a Certificate of Analysis (CoA) often refers only to fatty acid composition, not structural fidelity.

This guide provides an objective framework for evaluating commercial OLL standards, contrasting Stereospecific Synthetic grades (e.g., Larodan, Avanti Polar Lipids) against Racemic/Semi-Synthetic alternatives (e.g., Sigma-Aldrich/Merck). It establishes a self-validating protocol to ensure your standard is not compromising your data.

Part 1: The Chemistry & The Challenge

The Isomer Trap

The biological activity of TAGs is dictated by the stereospecific distribution of fatty acids. Pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1]

  • Target Molecule (OLL): Oleic acid at sn-1, sn-2; Linoleic acid at sn-3.[1]

  • The Impostor (LOL): Linoleic acid at sn-2.[1]

If your standard contains significant LOL (1,3-dioleoyl-2-linoleoyl-sn-glycerol), your metabolic flux analysis or lipase activity assays will yield erroneous kinetic data.[1] Most commercial "99%" standards are purity-rated by TLC or GC-FID, which destroys the glycerol backbone and blinds the analyst to regio-isomer contamination.[1]

Acyl Migration: The Silent Killer

Even high-purity standards degrade.[1] During storage or improper handling (e.g., silica chromatography), the fatty acid at sn-2 can migrate to sn-3, scrambling the structure.[1]

AcylMigration OLL 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (Target: OLL) Intermediate Cyclic Orthoester Intermediate OLL->Intermediate Heat / Acid / Silica Intermediate->OLL Reversible Isomers Scrambled Isomers (1,3-Dioleoyl-2-linoleoyl / LOL) Intermediate->Isomers Thermodynamic Equilibrium

Figure 1: Mechanism of Acyl Migration.[1] High temperatures or polar stationary phases can induce the shift of fatty acids, compromising standard integrity.

Part 2: Comparative Specifications

When selecting a standard, vendors generally fall into two categories. The table below summarizes the expected performance based on manufacturing origin.

FeatureGrade A: Stereospecific Synthetic Grade B: Racemic / Natural Isolate
Typical Vendors Larodan, Avanti Polar LipidsSigma-Aldrich (Commercial Grade), Matreya
Purity Claim >99% (Isomeric Purity)>97-99% (Total Lipid Purity)
Chirality sn-specific (Enantiopure)rac-glycerol (Racemic mixture)
Cost Factor High (

$)
Moderate (

)
Primary Use MS Quantitation, Enzyme KineticsGeneral Chromatography Markers
Validation Method Ag-HPLC , NMRTLC, GC-FID (FAMEs)
Risk Low (if stored at -20°C)High (Contains OLL, LOL, LLO mix)

Critical Insight: For LC-MS/MS lipidomics, Grade A is mandatory.[1] Using a racemic standard (Grade B) splits your retention time peak in high-resolution chromatography, diluting your signal and confounding identification.[1]

Part 3: The Evaluation Workflow (Ag-HPLC)

To validate your purchased standard, you cannot rely on Reverse Phase (RP-HPLC) alone, as OLL and LOL often co-elute on C18 columns.[1] You must use Silver-Ion Chromatography (Ag-HPLC) , which separates lipids based on the number and position of double bonds.[1][2][3]

Protocol: Silver-Ion Isomer Validation

This protocol validates if your "OLL" standard is actually OLL or a mixture.[1]

1. Materials:

  • Column: ChromSpher Lipids (Ag-loaded cation exchange) or Nucleosil 100-5 SA.[1]

  • Mobile Phase A:

    
    -Hexane / Acetonitrile (99.9:0.1 v/v).[1]
    
  • Mobile Phase B:

    
    -Hexane / Acetonitrile / Isopropanol (90:10:0.1 v/v).[1]
    
  • Detection: ELSD (Evaporative Light Scattering) or APCI-MS.[1]

2. Method Parameters:

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: Isocratic 100% A for 5 min, then linear gradient to 20% B over 20 min.

  • Temperature: 25°C (Strict control required; temperature shifts retention significantly).

3. Interpretation:

  • Symmetric TAGs (LOL): Elute earlier. The

    
    -complexation with Silver is weaker when unsaturated chains are separated by the glycerol backbone.[1]
    
  • Asymmetric TAGs (OLL/LLO): Elute later. The adjacent unsaturated chains (sn-1, sn-2) create a stronger chelation site for the Silver ions.[1]

Workflow Sample Commercial OLL Standard (1 mg/mL in Hexane) Step1 Step 1: GC-FID (FAMEs) Confirm Fatty Acid Ratio (2:1 Oleic:Linoleic) Sample->Step1 Step2 Step 2: Ag-HPLC Separation (Silver Ion Chromatography) Step1->Step2 Decision Peak Profile? Step2->Decision Pass Single Peak (Late Eluting) PASS: Pure OLL Decision->Pass Single Late Peak Fail Double Peak / Early Elution FAIL: Contains LOL or Racemic Decision->Fail Split/Early Peak

Figure 2: Quality Control Decision Tree. A self-validating workflow to confirm regio-isomeric purity before experimental use.

Part 4: Storage & Handling Recommendations

To maintain the integrity of Grade A standards (e.g., Larodan/Avanti), follow these strict handling rules to prevent induced acyl migration:

  • Solvent Choice: Never store OLL in alcohols (Methanol/Ethanol) for long periods.[1] Protic solvents catalyze transesterification.[1] Store in Chloroform or Hexane .

  • Temperature: Store at -20°C or below.

  • Vial Material: Use amber glass. Avoid plastic (leachables interfere with MS).

  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation. Water promotes hydrolysis and migration.

References

  • Avanti Polar Lipids. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards. Retrieved from [Link]

  • Lísa, M., & Holčapek, M. (2009). Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards. Journal of Chromatography A. Retrieved from [Link]

  • AOCS. (2019).[1] Silver Ion Chromatography and Lipids. American Oil Chemists' Society.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

This guide provides comprehensive, experience-driven procedures for the safe and compliant disposal of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (CAS No. 2190-20-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, experience-driven procedures for the safe and compliant disposal of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (CAS No. 2190-20-7). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. Adherence to proper disposal protocols is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This document is designed to empower you with the knowledge to make informed decisions, ensuring the safety of your team and the protection of our environment.

Core Principle: Disposal is Dictated by Contamination, Not Composition

1,2-Dioleoyl-3-linoleoyl-sn-glycerol is a triacylglycerol, a primary component of various natural oils like olive and sesame oil.[1][2] In its pure, uncontaminated state, it is a viscous liquid that is generally not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) criteria of ignitability, corrosivity, reactivity, or toxicity.[3][4] It is a combustible liquid but does not present a high fire hazard under standard laboratory conditions.

However, the fundamental principle of laboratory waste management is that the final waste stream's identity is determined by all its components.[5] Therefore, the critical step in determining the disposal pathway for 1,2-Dioleoyl-3-linoleoyl-sn-glycerol is to assess what it has come into contact with during your experimental workflow. A non-hazardous substance mixed with a hazardous one renders the entire mixture a hazardous waste.[5]

The following flowchart provides a logical decision-making framework for characterizing your waste stream.

G cluster_hazardous Hazardous Waste Stream start Start: Waste 1,2-Dioleoyl-3-linoleoyl-sn-glycerol Generated q1 Is the waste mixed with any solvents, reagents, or other chemicals? start->q1 q2 Has the waste come into contact with biologically active or infectious materials? q1->q2 No proc_chem Follow Protocol 2: Chemically Hazardous Waste Disposal q1->proc_chem Yes q3 Has the waste been mixed with any radioactive isotopes? q2->q3 No proc_bio Follow Protocol 3: Biohazardous Waste Disposal (Requires Decontamination First) q2->proc_bio Yes proc_rad Consult Institutional Radiation Safety Officer (RSO) for Mixed Waste Disposal Protocol q3->proc_rad Yes proc_non_haz Follow Protocol 1: Non-Hazardous Waste Disposal q3->proc_non_haz No

Caption: Decision workflow for categorizing triglyceride waste.

Disposal Protocols: Step-by-Step Methodologies

Before beginning any work, you must have a waste disposal plan in place.[6] This ensures that regulatory requirements are met and avoids unexpected challenges.[6] All laboratory personnel handling chemical waste must be trained on these procedures and be familiar with the location of Safety Data Sheets (SDSs) for all materials used.[7][8][9]

Protocol 1: Disposal of Uncontaminated (Pure) 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

This protocol applies only to the pure, unused product or material that has not been mixed with any other chemical, biological, or radioactive substance.

Step-by-Step Procedure:

  • Container Selection: Designate a clean, leak-proof container for collection. The container must be chemically compatible; a high-density polyethylene (HDPE) or glass container is suitable. Ensure the container has a secure, screw-top lid.[3][5]

  • Labeling: Immediately label the container as "Non-Hazardous Waste: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (Oil Waste)". Include the accumulation start date.[10] Clear, unambiguous labeling prevents accidental mixing with hazardous streams.[8]

  • Accumulation: Store the sealed container in a designated, low-traffic area within the lab, away from heat sources.[11] While not strictly hazardous, good practice dictates using secondary containment (such as a tray) to mitigate spill risks.[6]

  • Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.

    • Causality: Do not pour this material down the sink. While biodegradable, large quantities of oils can clog plumbing and overburden wastewater treatment systems. Disposal in regular trash is prohibited for liquids.[12] Professional disposal, typically via incineration, is the correct and responsible method.

Protocol 2: Disposal of Chemically Contaminated 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

This is the most common scenario in a research setting. The mixture is now considered hazardous waste, and its properties are defined by the most hazardous component.

Step-by-Step Procedure:

  • Waste Characterization: Identify all constituents of the waste mixture. The hazard classification (e.g., flammable, corrosive, toxic, halogenated organic) will be based on the added chemicals.

  • Container Selection: Choose a container compatible with all chemical components. For example, do not store acidic waste in a metal container.[4] The container must be in good condition with a secure, leak-proof closure.[3][5]

  • Labeling: This step is critical for regulatory compliance. Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical names of all components, including the triglyceride. Do not use abbreviations.[8]

    • The approximate percentage of each component.

    • The specific hazard(s) (e.g., Flammable, Toxic).

    • The accumulation start date.

  • Segregation and Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][13] Crucially, you must segregate incompatible waste streams to prevent dangerous reactions.[5][7] For instance, keep flammable solvent waste separate from corrosive acid waste. Use secondary containment.

  • Disposal: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][13] Contact your institution's EHS office for removal well before this limit is reached.

Protocol 3: Disposal of Biologically Contaminated 1,2-Dioleoyl-3-linoleoyl-sn-glycerol

This protocol applies if the material has been used in cell culture or has come into contact with other potentially infectious materials. This is a multi-hazard waste stream requiring a two-stage disposal process.

Step-by-Step Procedure:

  • Decontamination (Stage 1): The primary goal is to neutralize the biological hazard.

    • Collect the bio-contaminated oil waste in an autoclavable container (e.g., a polypropylene bottle). Do not seal the container tightly before autoclaving to prevent pressurization.

    • Autoclave the material following your institution's validated cycle for liquid biohazardous waste.

    • Alternatively, chemically disinfect the waste by adding an appropriate disinfectant (e.g., a fresh 10% bleach solution) and allowing for sufficient contact time, though this can complicate the subsequent chemical waste profile. Autoclaving is often preferred.

  • Chemical Disposal (Stage 2): Once the biological hazard is neutralized, the material must be disposed of as chemical waste.

    • After the material has cooled, affix a "Hazardous Waste" label.

    • On the label, list the contents as "Autoclaved 1,2-Dioleoyl-3-linoleoyl-sn-glycerol" and include any other chemical contaminants.

    • Manage the container according to the procedures in Protocol 2 .

Management of Spills and Empty Containers

Spill Cleanup Protocol

Prompt and correct response to a spill minimizes risk.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Risk: If the spill involves hazardous materials (flammable, toxic), is large, or you are unsure, evacuate the area and contact your institution's EHS emergency line.

  • For Small, Uncontaminated Spills:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use paper towels for large spills as they can become saturated and spread the spill.

    • Once absorbed, scoop the material into a designated container.

    • Label the container as "Non-Hazardous Spill Debris: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol" and dispose of it according to Protocol 1 .

  • For Spills of Contaminated Material: Treat the cleanup debris as hazardous waste. The collected absorbent material must be placed in a sealed container, labeled as hazardous waste with all chemical constituents listed, and disposed of according to Protocol 2 .[5]

Empty Container Disposal

An "empty" container that once held a chemical may still contain hazardous residue.[6]

  • Definition of "Empty": A container is considered "RCRA empty" if all contents have been removed by normal means (pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight for containers up to 110 gallons.[6]

  • Procedure:

    • For containers of pure 1,2-Dioleoyl-3-linoleoyl-sn-glycerol, ensure they are fully drained.

    • Deface the label to prevent confusion.[12]

    • Dispose of the container in the regular laboratory trash or designated glass waste, as per institutional policy.

    • Important: If the container held a mixture with an acutely hazardous (P-listed) chemical, it must be triple-rinsed. The rinsate must be collected and managed as acute hazardous waste.[6][10]

Summary of Disposal Pathways

Waste Stream DescriptionHazard ClassificationPrimary Disposal ProtocolKey Considerations
Pure, uncontaminated 1,2-Dioleoyl-3-linoleoyl-sn-glycerolNon-HazardousProtocol 1Collect separately; do not dispose via sink or trash.
Mixed with organic solvents (e.g., Chloroform, Hexane)Hazardous (Flammable, Toxic)Protocol 2Label with all constituents; segregate from incompatibles.
Mixed with acids or bases (e.g., from a hydrolysis reaction)Hazardous (Corrosive)Protocol 2Use compatible containers (no metal for acids).
Used in cell culture or with infectious agentsBiohazardous & ChemicalProtocol 3Must be decontaminated before disposal as chemical waste.
Spill cleanup debris from a pure sampleNon-HazardousProtocol 1Use inert absorbent material.
Spill cleanup debris from a contaminated sampleHazardousProtocol 2Debris assumes the hazard of the spilled material.

By internalizing the logic of waste characterization and adhering to these detailed protocols, you contribute significantly to a culture of safety and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[7]

References

  • Daniels Health. (2025, May 21).
  • PubChem. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. National Center for Biotechnology Information. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • National Science Teaching Association. (2024, August 16).
  • Medical Laboratory Observer. (2019, June 15).
  • Metasci. Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine.
  • Hazardous Waste Experts. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Labor Security System.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

  • Cayman Chemical. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.
  • ChemicalBook. (2025, August 20). 1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | 2190-20-7.
  • Sigma-Aldrich. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol liquid,97 TLC 2190-20-7.
  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
  • Rowan University.

Sources

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